molecular formula C10H16FNO4 B151276 (4S)-1-Boc-4-fluoro-D-proline CAS No. 681128-50-7

(4S)-1-Boc-4-fluoro-D-proline

Número de catálogo: B151276
Número CAS: 681128-50-7
Peso molecular: 233.24 g/mol
Clave InChI: YGWZXQOYEBWUTH-NKWVEPMBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(4S)-1-Boc-4-fluoro-D-proline is a useful research compound. Its molecular formula is C10H16FNO4 and its molecular weight is 233.24 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWZXQOYEBWUTH-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433145
Record name (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681128-50-7
Record name (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (4S)-1-Boc-4-fluoro-D-proline: Physicochemical Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S)-1-Boc-4-fluoro-D-proline is a synthetic amino acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the C4 position of the D-proline scaffold imparts unique stereoelectronic properties that can profoundly influence the conformation and stability of peptides and proteins. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential applications, particularly in the modulation of biological signaling pathways.

Physicochemical Properties

The introduction of the tert-butoxycarbonyl (Boc) protecting group and the fluorine atom significantly modifies the physicochemical characteristics of the parent D-proline molecule. These properties are crucial for its application in peptide synthesis and as a standalone molecular entity in drug design.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆FNO₄[1]
Molecular Weight 233.24 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 115-119 °C (for the L-isomer)
Solubility 100 mg/mL in DMSO[3]
logP (computed) 1.4185N/A
pKa (predicted) Carboxylic Acid: ~2-3, Amine (as part of the Boc group): Not readily ionizableN/A

Note: Experimental data for the melting point, logP, and pKa of the specific (4S)-D-isomer are limited. The provided melting point is for the corresponding L-isomer and serves as a close estimate. The logP value is a computational prediction. The pKa values are estimated based on the functional groups present.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically commences with a commercially available starting material, such as N-Boc-trans-4-hydroxy-L-proline, and involves a key stereochemical inversion step. A general synthetic workflow is outlined below.

start N-Boc-cis-4-hydroxy-D-proline step1 Fluorination using Deoxofluorinating Agent (e.g., DAST, Nosyl fluoride) start->step1 step2 Reaction Quenching and Extraction step1->step2 step3 Purification by Flash Column Chromatography step2->step3 end This compound step3->end product This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (e.g., ESI-MS) product->ms hplc High-Performance Liquid Chromatography (HPLC) product->hplc structure Structural Elucidation nmr->structure ms->structure purity Purity Confirmation hplc->purity cluster_0 Normal Signaling cluster_1 Modulated Signaling with (4S)-Fluoro-D-Proline Analog PRD Proline-Rich Domain SH3 SH3 Domain PRD->SH3 Binding Downstream Downstream Signaling Cascade SH3->Downstream F_PRD Fluoro-Proline Containing Domain F_SH3 SH3 Domain F_PRD->F_SH3 Altered Binding (Enhanced or Inhibited) F_Downstream Altered Downstream Signaling F_SH3->F_Downstream

References

A Technical Guide to Fluorinated Proline Analogs in Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has become a powerful tool in chemical biology and medicinal chemistry. Among these, fluorinated proline analogs have garnered significant attention due to their unique ability to modulate peptide and protein conformation, stability, and biological activity. This in-depth technical guide provides a comprehensive overview of the synthesis, conformational effects, and applications of fluorinated proline analogs, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate their use in research and drug development.

Core Concepts: The Impact of Fluorination on Proline's Properties

Proline's distinct cyclic structure imparts significant conformational constraints on the peptide backbone, influencing protein folding and stability. The introduction of fluorine, a highly electronegative atom, at various positions on the pyrrolidine (B122466) ring further refines these properties through stereoelectronic effects. These effects primarily manifest in two key areas:

  • Pyrrolidine Ring Pucker: The five-membered ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (pucker on the same side as the carboxyl group) and Cγ-exo (pucker on the opposite side). Fluorination can strongly bias this equilibrium. For instance, (4R)-fluoroproline ((4R)-FPro) predominantly adopts a Cγ-exo pucker, while (4S)-fluoroproline ((4S)-FPro) favors the Cγ-endo pucker[1][2]. This conformational control is critical in the design of structured peptides and proteins.

  • Peptidyl-Prolyl Bond Isomerization: The amide bond preceding a proline residue can exist in either a cis or trans conformation, and the interconversion between these isomers is often a rate-limiting step in protein folding. Fluorination can influence the cis/trans ratio (Ktrans/cis) and the rate of isomerization. Generally, electron-withdrawing substituents like fluorine at the 4-position can alter the thermodynamics and kinetics of this process[3][4].

Quantitative Data on Conformational Preferences and Thermal Stability

The following tables summarize key quantitative data on the effects of fluorination on proline conformation and the thermal stability of peptides incorporating these analogs.

Table 1: Conformational Preferences of Fluorinated Proline Analogs

Proline AnalogModel System% trans% cisKtrans/cisRing Pucker PreferenceAnalytical MethodReference(s)
ProlineAc-Pro-OMe~80%~20%~4.0Slight endo preferenceNMR[1][3]
(4R)-FluoroprolineAc-(4R)-FPro-OMe~90%~10%~9.0Cγ-exoNMR, X-ray[1][3]
(4S)-FluoroprolineAc-(4S)-FPro-OMe~71%~29%~2.4Cγ-endoNMR, X-ray[1][3]
(3R)-FluoroprolineAc-(3R)-FPro-OMeHigh transLow cisHighCγ-exoNMR, X-ray[3]
(3S)-FluoroprolineAc-(3S)-FPro-OMeSimilar to ProSimilar to Pro~4.3Cγ-endoNMR, X-ray[3]
4,4-DifluoroprolineAc-Dfp-OMe---No strong preferenceNMR[5]

Table 2: Thermal Stability of Collagen-Mimetic Peptides

Peptide SequenceMelting Temperature (Tm) in °CAnalytical MethodReference(s)
(Pro-Pro-Gly)1024.0DSC[6]
(Pro-(4R)-Hyp-Gly)1041.0DSC
(Pro-(4R)-FPro-Gly)1045.0DSC[5]
((4S)-FPro-Pro-Gly)10Forms a triple helixCD[6]
((4R)-FPro-Pro-Gly)10Does not form a triple helixCD[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorinated proline analogs.

Synthesis of (2S,4R)-4-Fluoroproline

This protocol is adapted from practical syntheses developed for fluoroproline diastereomers[7].

Materials:

  • (2S,4S)-N-Boc-4-hydroxyproline methyl ester

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hydrochloric acid (6 M)

Procedure:

  • Dissolve (2S,4S)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-(2S,4R)-4-fluoroproline methyl ester.

  • For deprotection, treat the purified ester with 6 M HCl and heat at reflux for 4-6 hours.

  • Remove the solvent under reduced pressure to yield (2S,4R)-4-fluoroproline hydrochloride.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Proline

This protocol outlines the general procedure for incorporating a fluorinated proline analog into a peptide sequence using an automated microwave-assisted peptide synthesizer[8][9][10].

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-protected fluorinated proline analog

  • N,N'-Dimethylformamide (DMF)

  • Piperidine (B6355638) (20% in DMF)

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain. This is typically done in two steps of 3 and 7 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (or fluorinated proline analog) (4-5 eq) with HBTU (4-5 eq) and DIPEA (8-10 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for a specified time (e.g., 5-30 minutes, depending on the amino acid and synthesizer settings).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by NMR Spectroscopy

This protocol describes the general approach for analyzing the conformational preferences of a peptide containing a fluorinated proline analog[4][11][12][13].

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a buffer solution in H₂O/D₂O). The concentration will depend on the sensitivity of the instrument and the specific experiment.

Experimental Parameters:

  • ¹H NMR: Acquire standard one-dimensional ¹H spectra to observe the overall peptide structure and identify resonances corresponding to the cis and trans isomers.

  • ¹⁹F NMR: Acquire one-dimensional ¹⁹F spectra (proton-decoupled) to directly observe the signals for the fluorinated proline in the cis and trans conformations. The chemical shift difference between these signals can be indicative of the local environment.

  • 2D NMR (COSY, TOCSY, NOESY): Use these experiments to assign the proton resonances of the peptide. NOESY spectra are particularly useful for identifying through-space interactions that can help determine the ring pucker and the cis/trans conformation of the peptidyl-prolyl bond.

  • Quantitative Analysis: Integrate the well-resolved signals corresponding to the cis and trans isomers in either the ¹H or ¹⁹F spectra to determine the Ktrans/cis ratio.

  • Ring Pucker Analysis: Analyze the ³JHα-Hβ coupling constants from high-resolution ¹H spectra to estimate the populations of the endo and exo puckers using the Karplus equation.

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting temperature (Tm) of a collagen-mimetic peptide[5][14][15][16][17][18][19].

Instrumentation:

  • Differential Scanning Calorimeter

Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1 mg/mL).

  • Prepare a reference sample containing only the buffer.

Experimental Parameters:

  • Sample Loading: Accurately load a known volume of the peptide solution into a sample pan and the same volume of buffer into a reference pan. Seal the pans.

  • Temperature Program:

    • Equilibrate the system at a low temperature (e.g., 10 °C).

    • Ramp the temperature at a constant heating rate (e.g., 1 °C/min) to a temperature above the expected transition (e.g., 80 °C).

  • Data Analysis:

    • The DSC thermogram will show an endothermic peak corresponding to the unfolding of the triple helix.

    • The temperature at the maximum of this peak is taken as the melting temperature (Tm).

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and experimental workflows related to fluorinated proline analogs.

Synthesis_of_4_Fluoroproline_Diastereomers cluster_start Starting Material cluster_synthesis Synthetic Pathway Hyp (2S,4R)-4-Hydroxyproline Boc_Hyp_OMe N-Boc-(2S,4R)-Hyp-OMe Hyp->Boc_Hyp_OMe Protection Mitsunobu Mitsunobu Inversion Boc_Hyp_OMe->Mitsunobu DAST_1 DAST Boc_Hyp_OMe->DAST_1 Boc_alloHyp_OMe N-Boc-(2S,4S)-Hyp-OMe Mitsunobu->Boc_alloHyp_OMe DAST_2 DAST Boc_alloHyp_OMe->DAST_2 FPro_S (2S,4S)-Fluoroproline (flp) DAST_1->FPro_S S_N2 Fluorination (Inversion) FPro_R (2S,4R)-Fluoroproline (Flp) DAST_2->FPro_R S_N2 Fluorination (Inversion) Proline_Conformational_Equilibria trans_endo trans (Cγ-endo) trans_exo trans (Cγ-exo) trans_endo->trans_exo Ring Pucker Interconversion cis_endo cis (Cγ-endo) trans_endo->cis_endo cis/trans Isomerization cis_exo cis (Cγ-exo) trans_exo->cis_exo cis/trans Isomerization cis_endo->cis_exo Ring Pucker Interconversion Experimental_Workflow Start Design of Fluorinated Peptide Synthesis_FPro Synthesis of Fmoc-FPro-OH Start->Synthesis_FPro SPPS Solid-Phase Peptide Synthesis (SPPS) Synthesis_FPro->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Characterization) Purification->Characterization Analysis Conformational & Functional Analysis Characterization->Analysis NMR NMR Spectroscopy Analysis->NMR Conformation DSC Differential Scanning Calorimetry (DSC) Analysis->DSC Stability Bioassay Biological Activity Assay Analysis->Bioassay Function

References

The Synthetic Gateway to Bioactivity: A Technical Guide on the Applications of (4S)-1-Boc-4-fluoro-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

(4S)-1-Boc-4-fluoro-D-proline , a fluorinated derivative of the amino acid D-proline, stands as a critical synthetic intermediate in the development of potent and selective enzyme inhibitors. While this compound itself does not exhibit direct biological activity, its strategic incorporation into larger molecules imparts unique conformational constraints and electronic properties that are pivotal for high-affinity binding to therapeutic targets. This technical guide delves into the application of this compound in the synthesis of biologically active compounds, with a primary focus on inhibitors of prolyl oligopeptidase (POP) and dipeptidyl peptidase IV (DPP-IV), enzymes implicated in a range of pathologies from neurodegenerative diseases to type 2 diabetes.

The Role of Fluorinated Prolines in Drug Design

The introduction of a fluorine atom into the proline ring at the 4-position significantly influences the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the preceding peptide bond. These stereoelectronic effects are instrumental in pre-organizing the conformation of a peptide or small molecule inhibitor to favor a bioactive conformation, thereby enhancing binding affinity and selectivity for its target enzyme. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom facilitates its use in standard peptide synthesis protocols.

Application in the Synthesis of Prolyl Oligopeptidase (POP) Inhibitors

The synthesis of N-acyl-pro-pyrrolidine-type POP inhibitors often involves the coupling of a substituted proline derivative with a suitable acyl group. The incorporation of a 4-fluoro-D-proline moiety can enhance inhibitory potency. For instance, studies have shown that replacing a methylene (B1212753) group with a difluoromethylene group in the proline ring of an inhibitor can lead to a four-fold increase in activity, attributed to the formation of a weak hydrogen bond between a fluorine atom and the hydroxyl group of a tyrosine residue (Tyr473) in the enzyme's active site.

Quantitative Data on Fluorinated POP Inhibitors

While specific data for inhibitors derived directly from this compound is elusive, the following table summarizes the inhibitory concentrations (IC50) of various fluorinated and non-fluorinated N-acyl-pro-pyrrolidine analogues against POP, illustrating the impact of fluorination.

Inhibitor ScaffoldModificationTarget EnzymeIC50 (nM)
N-acyl-pro-pyrrolidineUnsubstituted ProlineProlyl OligopeptidaseVaries
N-acyl-pro-pyrrolidine4,4-difluoroprolineProlyl Oligopeptidase~4-fold improvement

Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism, responsible for the degradation of incretin (B1656795) hormones. DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes. The synthesis of potent and selective DPP-IV inhibitors has also benefited from the use of fluorinated proline derivatives.

Similar to POP inhibitors, the synthesis of DPP-IV inhibitors often involves the use of proline analogues. The conformational constraints imposed by the 4-fluoro substituent can lead to improved binding to the S1 pocket of the DPP-IV active site.

Quantitative Data on Fluorinated DPP-IV Inhibitors

The following table presents data on the inhibitory activity of boro-proline-based dipeptidyl boronic acids, highlighting the potency of these compounds. While not directly synthesized from this compound, they exemplify the application of modified prolines in achieving high inhibitory activity.

InhibitorTarget EnzymeKi (nM)
Arg-(4S)-boroHypDPP-IVPotent
Arg-(4S)-boroHypDPP8Potent
Arg-(4S)-boroHypDPP9Potent
(4S)-Hyp-(4R)-boroHypDPP-IVSelective

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of compounds synthesized using this compound are crucial for drug development. Below are generalized methodologies for key assays.

Prolyl Oligopeptidase (POP) Inhibition Assay

A common method for determining POP inhibitory activity is a fluorometric assay using a synthetic substrate.

Principle: The assay measures the cleavage of a fluorogenic substrate, such as Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-prolyl-7-amino-4-methylcoumarin), by POP. The release of the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is monitored over time.

Materials:

  • Recombinant human or porcine POP

  • Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitor (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme and the inhibitor (or buffer for control).

  • Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.

  • Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

The inhibitory activity against DPP-IV can also be determined using a similar fluorometric assay.

Principle: This assay measures the cleavage of the fluorogenic substrate Gly-Pro-AMC by DPP-IV, leading to the release of fluorescent AMC.

Materials:

  • Recombinant human DPP-IV

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitor (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • Add the enzyme, buffer, and inhibitor to the wells of a microplate.

  • Pre-incubate at room temperature for 10-15 minutes.

  • Start the reaction by adding the Gly-Pro-AMC substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Biological Effects

The inhibition of POP and DPP-IV by compounds derived from this compound can modulate various signaling pathways and cellular processes.

Prolyl Oligopeptidase Inhibition
  • Neuroinflammation and Neurodegeneration: POP is implicated in the processing of neuropeptides involved in learning and memory. Its inhibition is being explored as a therapeutic strategy for Alzheimer's and Parkinson's diseases.

  • Autophagy: POP inhibitors have been shown to induce autophagy, a cellular process for degrading and recycling cellular components.[1] This has potential implications for diseases characterized by protein aggregation, such as age-related macular degeneration.[1]

  • Inflammation: POP inhibition can attenuate the activation of the NF-κB pathway, a key regulator of inflammation.

POP_Inhibition_Signaling POP Prolyl Oligopeptidase (POP) Neuropeptides Neuropeptide Metabolism POP->Neuropeptides regulates NFkB NF-κB Pathway POP->NFkB activates Autophagy Autophagy Induction POP->Autophagy inhibits Inhibitor POP Inhibitor (derived from this compound) Inhibitor->POP inhibition Cognition Improved Cognition Neuropeptides->Cognition Inflammation Reduced Inflammation NFkB->Inflammation ProteinAggregation Reduced Protein Aggregation Autophagy->ProteinAggregation

Dipeptidyl Peptidase IV Inhibition
  • Glucose Homeostasis: The primary and well-established effect of DPP-IV inhibition is the enhancement of incretin hormone levels (GLP-1 and GIP), leading to improved insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This forms the basis of their use in treating type 2 diabetes.

  • Immune Regulation: DPP-IV (also known as CD26) is expressed on the surface of immune cells and is involved in T-cell activation and proliferation. Its inhibition may have immunomodulatory effects.

DPIV_Inhibition_Workflow cluster_synthesis Synthesis cluster_bioactivity Biological Activity Start This compound Synth Chemical Synthesis Start->Synth Inhibitor DPP-IV Inhibitor Synth->Inhibitor DPPIV DPP-IV (Dipeptidyl Peptidase IV) Incretins Incretin Hormones (GLP-1, GIP) Insulin ↑ Insulin Secretion Glucagon ↓ Glucagon Release Glucose Improved Glucose Homeostasis

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. Its true biological significance is realized through its incorporation into more complex molecules, where its unique stereoelectronic properties contribute to the development of potent and selective enzyme inhibitors. For researchers and drug development professionals, understanding the synthetic utility and the conformational impact of this fluorinated proline derivative is key to designing next-generation therapeutics targeting enzymes like prolyl oligopeptidase and dipeptidyl peptidase IV. Further research to delineate the precise synthetic routes and corresponding biological data for inhibitors derived from this specific starting material will undoubtedly provide deeper insights into its full potential.

References

(4S)-1-Boc-4-fluoro-D-proline stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of (4S)-1-Boc-4-fluoro-D-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. The incorporation of a fluorine atom onto the proline ring can significantly influence the conformational properties of peptides and proteins, often enhancing their metabolic stability and binding affinity. The tert-butyloxycarbonyl (Boc) protecting group allows for its controlled use in stepwise peptide synthesis. This guide provides a detailed technical overview of the stability profile and optimal storage conditions for this compound to ensure its integrity for research and drug development purposes.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyData
IUPAC Name (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Molecular Formula C₁₀H₁₆FNO₄
Molecular Weight 233.24 g/mol
Appearance White to off-white solid
Purity (Typical) ≥97% (HPLC)
Melting Point 115-119 °C[1]

Stability Profile

The chemical stability of this compound is largely dictated by the robustness of the Boc protecting group and the fluorinated pyrrolidine (B122466) ring system.

pH and Chemical Stability

The Boc protecting group is characterized by its stability in neutral and basic conditions, while it is labile to acid.[2][]

  • Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and is also sensitive to Lewis acids.[2][4] This deprotection is a fundamental step in Boc-based peptide synthesis but must be avoided during storage to maintain the integrity of the compound. The compound is expected to be unstable at low pH.

  • Basic Conditions: this compound is stable towards most bases and nucleophiles.[2][] This orthogonality makes it compatible with base-labile protecting groups like Fmoc in synthetic strategies.[2]

  • Hydrogenolysis: The Boc group is stable under conditions of catalytic hydrogenolysis.[]

Thermal Stability

While some studies have shown thermal deprotection of N-Boc groups at high temperatures (around 150°C), the compound is generally considered thermally stable under recommended storage conditions.[5][6] However, prolonged exposure to high temperatures, especially in solution, may lead to degradation.

Recommended Storage Conditions

Proper storage is critical to prevent degradation and ensure the long-term viability of this compound. The following conditions are based on supplier recommendations and general chemical principles for protected amino acids.

Solid Form

For the lyophilized solid, the following storage conditions are recommended for long-term stability:

ParameterRecommendationExpected Stability
Temperature -20°C[7]Up to 36 months[7]
0 - 8 °C[]Long-term
Atmosphere Store in a tightly sealed container.
Moisture Keep desiccated.[7]
Light Protect from direct light.

Handling Note: Before opening, refrigerated or frozen containers should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture onto the product.[8]

In Solution

Solutions of this compound are significantly less stable than the solid form and should ideally be prepared fresh. If storage in solution is unavoidable, the following guidelines should be followed:

Storage TemperatureRecommended Duration
-20°CUp to 1 month[7][9]
-80°CUp to 6 months[9]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot solutions into single-use volumes.[7]

Potential Degradation Pathways and Logic

The most probable degradation pathway for this compound under improper storage or handling (e.g., exposure to acid) is the cleavage of the Boc group.

G A This compound B Protonated Intermediate (on carbonyl oxygen) A->B H+ (Acidic Conditions) C (4S)-4-fluoro-D-proline B->C Spontaneous Cleavage D tert-Butyl Cation B->D E Isobutylene + CO2 D->E Elimination

Caption: Primary degradation pathway via acid-catalyzed deprotection.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies can be performed. The following protocols are provided as a template.

Workflow for Forced Degradation Study

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare 1 mg/mL stock solution in Acetonitrile (B52724)/Water acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base thermal Thermal (Solution, 60°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo analysis Sample at t=0, 2, 6, 12, 24h Analyze by HPLC-UV/MS acid->analysis base->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for stability testing.

Detailed Methodology: Stability-Indicating HPLC Method

Objective: To develop and use a stability-indicating HPLC method to monitor the degradation of this compound under various stress conditions.

Instrumentation and Materials:

  • HPLC system with UV detector and Mass Spectrometer (optional but recommended for peak identification)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or Trifluoroacetic acid

  • Hydrochloric acid and Sodium Hydroxide solutions

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Forced Degradation:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Thermal: Incubate 1 mL of stock solution at 60°C.

    • Photolytic: Expose 1 mL of stock solution to UV (254 nm) and visible light in a photostability chamber.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours. Neutralize the acidic and basic samples before injection.

  • Analysis: Inject the samples into the HPLC system. Quantify the percentage of the remaining parent compound and identify any major degradation products by their retention times and mass-to-charge ratios if using MS.

This comprehensive guide provides the necessary information for the proper handling, storage, and stability assessment of this compound, ensuring its quality and reliability for advanced scientific applications.

References

(4S)-1-Boc-4-fluoro-D-proline: A Technical Guide to Safe Handling and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-1-Boc-4-fluoro-D-proline is a specialized amino acid derivative increasingly utilized in medicinal chemistry and drug development. Its unique structural features, including the presence of a fluorine atom and the D-configuration, offer strategic advantages in the design of peptidomimetics and other therapeutic agents. The fluorine substitution can enhance metabolic stability, modulate peptide conformation, and serve as a sensitive reporter for ¹⁹F NMR studies. This guide provides a comprehensive overview of the safety, handling, and application of this compound, with a focus on its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).

Chemical and Physical Properties

This compound is a white to off-white solid. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its use in stepwise peptide synthesis. Key physical and chemical data are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆FNO₄[1][2]
Molecular Weight 233.24 g/mol [1][2]
Appearance White to off-white solid
Melting Point 115-119 °C (for L-enantiomer)[3]
Purity ≥95% - ≥98% (typical)[4]
Solubility Soluble in organic solvents like DMF, DMSO, and ethanol. Sparingly soluble in aqueous buffers.[5]
Storage Conditions Store at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[2]

Safety and Handling

Hazard Identification

Based on analogous compounds, this compound is classified as hazardous. The primary hazards are:

  • Skin Irritation (Category 2) : Causes skin irritation.

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.

Hazard Statement CodeDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

Precautionary Statement CodeDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352 IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312 Call a POISON CENTER or doctor if you feel unwell.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a dust mask type N95 (US) or type P1 (EN 143) respirator if dust is generated.

  • Skin and Body Protection: Laboratory coat.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical advice/attention if you feel unwell.

  • Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended long-term storage is at -20°C.[2]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols: Incorporation into Peptides via Boc-SPPS

This compound is primarily used as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail a representative protocol for its incorporation into a peptide chain.

General Workflow for Boc-SPPS

The iterative cycle of Boc-SPPS involves two main steps: the deprotection of the N-terminal Boc group and the coupling of the next Boc-protected amino acid.

Boc_SPPS_Workflow General Workflow for Boc-SPPS Cycle Resin Resin-Bound Peptide (N-terminally Boc-protected) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection 1. Deprotection Washing1 Washing & Neutralization (DCM, DMF, DIEA/DMF) Deprotection->Washing1 2. Wash & Neutralize Coupling Coupling of This compound (HATU/DIEA in DMF) Washing1->Coupling 3. Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Wash NextCycle Ready for Next Cycle (or final cleavage) Washing2->NextCycle NextCycle->Deprotection Repeat Cycle

Caption: General workflow for one cycle of Boc-SPPS.

Detailed Protocol for a Single Coupling Cycle

This protocol is a general guideline for the manual incorporation of this compound onto a resin-bound peptide with a free N-terminal amine. Adjustments may be necessary based on the specific peptide sequence and resin.

Materials:

  • Resin-bound peptide (e.g., on Merrifield or PAM resin)

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • SPPS reaction vessel

Step 1: Boc Deprotection

  • Swell the resin in DCM for 30-60 minutes.

  • Drain the DCM and add a solution of 50% TFA in DCM to the resin.[6][7]

  • Agitate the mixture for 2-3 minutes, then drain the solution.[8]

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Wash the resin with DMF (3-5 times).

Step 2: Neutralization

  • Add a solution of 5-10% DIEA in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution.

  • Wash the resin thoroughly with DMF (3-5 times).

Step 3: Coupling

  • In a separate vial, dissolve this compound (2-4 equivalents based on resin loading) and HATU (1.9-3.8 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the solution and vortex briefly to pre-activate the amino acid (approx. 1 minute).[1][9]

  • Immediately add the activated amino acid solution to the resin in the reaction vessel.

  • Agitate the reaction mixture at room temperature. Due to the potentially hindered nature of fluorinated prolines, the coupling time may need to be extended (e.g., 1-4 hours).[10]

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test (beads remain colorless or yellow) indicates complete coupling.

Step 4: Washing

  • Once coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Wash the resin with DCM (3-5 times).

  • The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the final amino acid has been coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For peptides synthesized on Merrifield or PAM resins using the Boc/Bzl strategy, this is typically achieved with strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[7] This step requires specialized equipment and extreme caution.

Logical Relationships in Boc-SPPS Chemistry

The success of Boc-SPPS relies on the differential acid lability of the temporary N-terminal Boc group and the more stable side-chain protecting groups and resin linkage.

Boc_SPPS_Logic cluster_SPPS Boc-SPPS Strategy cluster_Reagents Reagents & Conditions Boc_Group N-α-Boc Group (Temporary) Mild_Acid Mild Acid (e.g., 50% TFA in DCM) Boc_Group->Mild_Acid Cleaved by Side_Chain_PG Side-Chain Protecting Groups (e.g., Bzl, Tos) (Permanent) Strong_Acid Strong Acid (e.g., Anhydrous HF) Side_Chain_PG->Strong_Acid Cleaved by Resin_Linker Resin Linker (e.g., PAM) (Permanent) Resin_Linker->Strong_Acid Cleaved by Mild_Acid->Side_Chain_PG Stable to Mild_Acid->Resin_Linker Stable to

Caption: Logic of protecting groups in Boc-SPPS.

Conclusion

This compound is a valuable building block for the synthesis of complex peptides and peptidomimetics. Its incorporation can impart unique and beneficial properties to the final molecule. While it presents handling hazards typical of activated amino acid derivatives, these can be managed effectively by adhering to standard safety protocols. The use of robust coupling reagents like HATU is recommended to ensure efficient incorporation into growing peptide chains during Boc-SPPS. This guide provides the foundational knowledge for researchers to safely handle and effectively utilize this specialized amino acid in their synthetic endeavors.

References

The Discovery and Evolution of Fluorinated Prolines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this in-depth guide explores the discovery, history, and multifaceted applications of fluorinated prolines. From their initial synthesis to their role in modern chemical biology and drug design, this document provides a comprehensive overview of these powerful molecular tools.

A Landmark Discovery and Early History

The journey of fluorinated prolines began in 1965, when Gottlieb and Witkop first reported the synthesis of 4-fluoroprolines.[1][2] Their primary goal was to investigate the mechanism of proline hydroxylation in collagen, a key post-translational modification.[3][4] These pioneering experiments in the 1960s laid the groundwork for understanding how modifying the proline ring could influence biological systems.[1][3] A significant advancement came in 1998 with the successful synthesis of both (4R)- and (4S)-fluoroproline diastereomers from a single, readily available starting material, (2S,4R)-4-hydroxyproline.[4][5] This breakthrough dramatically improved the accessibility of these compounds for research.

The core interest in fluorinated prolines stems from two key properties: their ability to precisely control the conformation of the pyrrolidine (B122466) ring and the preceding peptide bond, and their utility as a sensitive reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) studies.[6][7][8] The electron-withdrawing nature of the fluorine atom significantly influences the puckering of the five-membered ring and the cis-trans isomerization of the amide bond, making these molecules invaluable for probing and engineering peptide and protein structure and function.[9][10]

Synthesis of Fluorinated Prolines

The majority of synthetic routes to 4-fluoroprolines commence with the commercially available and relatively inexpensive (2S,4R)-4-hydroxyproline (Hyp).[4] The key transformation involves the stereospecific displacement of the hydroxyl group with a fluoride (B91410) ion.

General Synthetic Workflow for (4R)- and (4S)-Fluoroprolines

The synthesis of both diastereomers from a single precursor is a cornerstone of fluoroproline chemistry. The following diagram illustrates a generalized workflow.

G cluster_start Starting Material cluster_4S Synthesis of (4S)-Fluoroproline (flp) cluster_4R Synthesis of (4R)-Fluoroproline (Flp) 4R_Hyp (2S,4R)-4-Hydroxyproline (Hyp) Boc_Hyp_OMe Boc-Hyp-OMe 4R_Hyp->Boc_Hyp_OMe Protection Mitsunobu Mitsunobu Inversion (e.g., with formic acid) 4R_Hyp->Mitsunobu Triflate Triflate Intermediate Boc_Hyp_OMe->Triflate Activation (e.g., Tf₂O) Protected_flp Protected (4S)-flp Triflate->Protected_flp Fluorination (e.g., TBAF) Final_4S (2S,4S)-Fluoroproline Protected_flp->Final_4S Deprotection Inverted_Hyp (2S,4S)-Hydroxyproline derivative Mitsunobu->Inverted_Hyp Fluorination_4R Fluorination Inverted_Hyp->Fluorination_4R Activation & Fluorination Final_4R (2S,4R)-Fluoroproline Fluorination_4R->Final_4R Deprotection

General synthetic routes to (4R)- and (4S)-fluoroproline.
Key Experimental Protocols

Synthesis of (2S,4S)-4-Fluoroproline (flp) via Triflate Intermediate [4]

A scalable and cost-effective method avoids the use of potentially explosive reagents.

  • Protection: (2S,4R)-4-Hydroxyproline is first protected, for example, as Boc-Hyp-OMe.

  • Activation: The hydroxyl group of Boc-Hyp-OMe is treated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to form a triflate, a good leaving group.

  • Fluorination: The triflate is then displaced by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). This reaction proceeds with inversion of stereochemistry.

  • Deprotection: The protecting groups (Boc and methyl ester) are removed by heating with aqueous acid (e.g., 2N HCl) to yield the final product.

Synthesis of (2S,4R)-4-Fluoroproline (Flp) via Mitsunobu Inversion [4]

  • Inversion of Stereochemistry: The hydroxyl group of a protected (2S,4R)-4-hydroxyproline derivative is inverted using a Mitsunobu reaction. Using formic acid as the nucleophile has proven effective in the presence of a Boc protecting group.

  • Fluorination: The resulting (2S,4S)-hydroxyproline derivative is then subjected to fluorination, often using a deoxyfluorinating agent like morpholinosulfur trifluoride, which inverts the stereocenter back to the R configuration at the 4-position.

  • Deprotection: Removal of the protecting groups affords (2S,4R)-4-fluoroproline.

Synthesis of 3,4-Difluoroprolines

The synthesis of 3,4-difluoroprolines is more complex and often starts from 3,4-dehydroproline.[11][12][13] Key strategies include:

  • Vicinal Difluorination: Direct difluorination across the double bond of a 3,4-dehydroproline derivative.

  • Epoxide Opening: Epoxidation of the double bond followed by ring-opening with a fluoride source and subsequent deoxyfluorination of the resulting fluorohydrin.

  • From Dihydroxyprolines: Stereoselective dihydroxylation of 3,4-dehydroproline to form a diol, which is then bis-deoxyfluorinated.

Conformational Properties of Fluorinated Prolines

The introduction of fluorine has profound and predictable effects on the conformation of the proline ring and the adjacent peptide bond.

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two main puckered conformations: Cγ-endo and Cγ-exo.[3] Fluorination at the 4-position biases this equilibrium due to stereoelectronic effects, specifically the gauche effect.[3]

  • (4R)-Fluoroproline (Flp): The fluorine atom in the R configuration stabilizes the Cγ-exo pucker.[3]

  • (4S)-Fluoroproline (flp): The fluorine atom in the S configuration stabilizes the Cγ-endo pucker.[3]

  • 4,4-Difluoroproline (Dfp): The two fluorine atoms counteract each other's electronic effects, resulting in a ring pucker preference similar to that of unsubstituted proline.[3]

G cluster_pro Proline cluster_4R (4R)-Fluoroproline cluster_4S (4S)-Fluoroproline Pro_exo Cγ-exo Pro_endo Cγ-endo Pro_exo->Pro_endo ~1:2 equilibrium Flp_exo Cγ-exo (Favored) flp_endo Cγ-endo (Favored) Proline_node Proline Proline_node->Pro_exo Flp_node (4R)-FPro Flp_node->Flp_exo flp_node (4S)-FPro flp_node->flp_endo G Start Fluorinated Proline Analog SPPS Solid-Phase Peptide Synthesis Start->SPPS Biosynthesis Biosynthetic Incorporation Start->Biosynthesis Peptide Fluorinated Peptide (<50 residues) SPPS->Peptide NCL Native Chemical Ligation Protein Fluorinated Protein NCL->Protein Proline_Auxotroph Proline Auxotroph Strain Biosynthesis->Proline_Auxotroph Global Substitution Orthogonal_tRNA Orthogonal tRNA/ tRNA Synthetase Pair Biosynthesis->Orthogonal_tRNA Site-Specific Incorporation Peptide->NCL Ligation Proline_Auxotroph->Protein Orthogonal_tRNA->Protein

References

An In-depth Technical Guide on the Core Action of (4S)-1-Boc-4-fluoro-D-proline in Peptide and Protein Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the fundamental principles governing the action of (4S)-1-Boc-4-fluoro-D-proline when incorporated into peptides and proteins. The focus is on the stereoelectronic effects of the fluorine substituent and its profound influence on peptide conformation, stability, and biological activity.

Introduction: The Role of Fluorinated Prolines in Chemical Biology

This compound is a synthetic amino acid derivative that serves as a crucial building block in peptide synthesis and medicinal chemistry. Its primary utility lies not in a direct biological mechanism of action as a standalone molecule, but in the unique conformational properties it imparts to peptides and proteins upon incorporation. The strong electronegativity of the fluorine atom at the 4-position of the proline ring introduces significant stereoelectronic effects that modulate the local and global structure of macromolecules.

The incorporation of 4-fluoroprolines can lead to enhanced stability, altered folding kinetics, and modified biological activity of peptides and proteins. These modifications are of significant interest in drug design, protein engineering, and the study of protein structure-function relationships.

Core Mechanism of Action: Stereoelectronic Effects on Peptide Conformation

The primary "mechanism of action" of the (4S)-4-fluoro-D-proline moiety is its influence on the conformational dynamics of the peptide backbone. This is primarily attributed to the inductive effect of the highly electronegative fluorine atom, which has three main consequences:

  • Pyrrolidine (B122466) Ring Pucker: The fluorine substituent enforces a particular pucker on the pyrrolidine ring. Specifically, the electron-withdrawing 4S-fluoro substituent favors an endo ring pucker. This contrasts with the 4R-fluoro diastereomer, which promotes an exo pucker.

  • Peptide Bond Conformation: The conformation of the peptide bond preceding the proline residue is biased. The endo ring pucker, favored by the 4S-fluoro substituent, is destabilizing at certain positions in protein structures like the Yaa position in collagen, but stabilizing at the Xaa position which typically prefers a more extended conformation.[1]

  • Cis/Trans Isomerization: The electron-withdrawing nature of the fluorine atom reduces the double-bond character of the amide bond N-terminal to the proline residue.[2] This, in turn, lowers the rotational barrier between the cis and trans isomers, accelerating the rate of isomerization.[2][3] This can be a rate-limiting step in protein folding.[2]

These conformational effects are summarized in the table below:

FeatureEffect of (4S)-fluoro-proline incorporationReference
Pyrrolidine Ring Pucker Favors endo pucker[1]
Preceding Peptide Bond Biases conformation, can be stabilizing or destabilizing depending on position[1]
Cis/Trans Isomerization Accelerates the rate of isomerization[2][3]

Experimental Protocols

Detailed methodologies for key experiments involving fluorinated prolines are crucial for understanding their effects.

The synthesis of peptides incorporating (4S)-4-fluoro-D-proline typically follows standard solid-phase peptide synthesis (SPPS) protocols. The Boc-protected amino acid is incorporated into the growing peptide chain on a solid support. An alternative and versatile method is "proline editing," where a hydroxyproline (B1673980) residue within a synthesized peptide is chemically modified to introduce the fluorine atom.[1]

Proline Editing Workflow: [1]

  • Peptide Synthesis: A peptide is synthesized using standard SPPS, incorporating Fmoc-4R-Hydroxyproline (Hyp) at the desired position.

  • Orthogonal Protection: The hydroxyl group of the Hyp residue is protected during the synthesis.

  • Deprotection: After completion of the peptide chain assembly, the protecting group on the Hyp hydroxyl is selectively removed.

  • Fluorination: The hydroxyl group is then converted to a fluorine atom, often through a Mitsunobu reaction or by conversion to a sulfonate followed by nucleophilic substitution with a fluoride (B91410) source.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing the conformational effects of fluoroproline incorporation. Key parameters include:

  • Chemical Shift Perturbations: Changes in the chemical shifts of backbone and side-chain atoms upon substitution of proline with fluoroproline can indicate conformational changes.

  • NOE (Nuclear Overhauser Effect) Analysis: Through-space correlations from NOE experiments provide distance constraints that help define the three-dimensional structure of the peptide.

  • J-Coupling Constants: Scalar coupling constants can provide information about dihedral angles in the peptide backbone and the proline ring.

Visualization of Key Concepts

While this compound itself does not directly modulate a signaling pathway, its incorporation into a bioactive peptide can alter that peptide's interaction with its target, thereby affecting downstream signaling. The following diagram illustrates a hypothetical scenario where a fluoroproline-modified peptide exhibits altered binding to a receptor.

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Downstream Downstream Signaling Receptor->Downstream Activates Peptide Native Peptide Peptide->Receptor Binds Modified_Peptide (4S)-F-Pro Peptide Modified_Peptide->Receptor Altered Binding

Caption: Hypothetical impact of fluoroproline modification on peptide-receptor interaction.

The following diagram outlines the general workflow for studying the effects of fluoroproline incorporation into a peptide.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (with Boc-(4S)-F-D-Pro) HPLC HPLC Purification SPPS->HPLC MassSpec Mass Spectrometry Verification HPLC->MassSpec NMR NMR Spectroscopy (Conformation) MassSpec->NMR Characterize CD Circular Dichroism (Secondary Structure) MassSpec->CD Characterize Activity_Assay Biological Activity Assay MassSpec->Activity_Assay Characterize

Caption: General workflow for synthesis and analysis of fluoroproline-containing peptides.

This diagram illustrates the cause-and-effect relationship between the properties of the fluorine atom and the resulting biological consequences.

Logical_Relationship F_Properties Fluorine Properties (Electronegativity) Stereoelectronic Stereoelectronic Effects (Inductive Effect) F_Properties->Stereoelectronic Conformation Altered Peptide Conformation (Ring Pucker, cis/trans Isomerization) Stereoelectronic->Conformation Biological Modified Biological Activity (e.g., Receptor Binding, Stability) Conformation->Biological

Caption: Causal chain from fluorine properties to biological effects.

Case Study: Fluoroproline Substitution in Antimicrobial Peptides

A notable example of the functional consequences of fluoroproline incorporation is the study of the proline-rich antimicrobial peptide Api137.[3][4] Substitution of specific proline residues with 4S-fluoro-L-proline was found to modulate the peptide's antibacterial activity.[3] For instance, the 4S-Fpr11 analog was four times more active than the parent peptide.[3] The underlying mechanism for this enhanced activity was linked to a shifted binding site on the bacterial ribosome.[3] This case study highlights how subtle conformational changes induced by fluoroproline can translate into significant alterations in biological function.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of peptide chemists and drug developers. Its "mechanism of action" is indirect, manifesting through the profound stereoelectronic effects it imparts upon incorporation into a peptide or protein. By enforcing specific conformational preferences and altering the kinetics of proline isomerization, this building block allows for the fine-tuning of the structure and function of biomolecules. A thorough understanding of these principles is essential for the rational design of novel peptides and proteins with enhanced therapeutic properties and for advancing our fundamental knowledge of protein folding and stability.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (4S)-1-Boc-4-fluoro-D-proline into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. (4S)-1-Boc-4-fluoro-D-proline, a fluorinated derivative of D-proline, offers unique stereoelectronic properties that can be exploited to fine-tune peptide conformation and function. The strong inductive effect of the fluorine atom significantly influences the pyrrolidine (B122466) ring pucker and the cis-trans isomerization of the preceding peptide bond, making it a valuable tool in peptidomimetics and drug design.[1][2][3]

These application notes provide an overview of the utility of this compound in peptide chemistry and detailed protocols for its incorporation using solid-phase peptide synthesis (SPPS).

Applications

The unique conformational constraints imposed by (4S)-4-fluoro-D-proline (flp) lead to several key applications in peptide and protein science:

  • Conformational Control: The primary application is to control the local peptide backbone geometry. The (4S) stereochemistry of the fluorine atom favors a Cγ-endo ring pucker, which in turn stabilizes the cis conformation of the preceding Xaa-Pro peptide bond.[2] This property is crucial for mimicking or disrupting specific secondary structures, such as β-turns, or for pre-organizing a peptide into a bioactive conformation.

  • Enhanced Proteolytic Stability: While D-amino acids inherently increase resistance to proteolysis, the conformational rigidity imparted by 4-fluoroprolines can further shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.

  • Modulation of Biological Activity: By enforcing a specific conformation, the incorporation of (4S)-4-fluoro-D-proline can significantly impact the binding affinity of a peptide to its target receptor or enzyme. For instance, in antimicrobial peptides, substitution with 4S-Fpr has been shown to modulate activity, with some positions showing increased potency.[4]

  • Probing Protein Structure and Folding: Fluorine's high sensitivity in ¹⁹F NMR spectroscopy makes (4S)-4-fluoro-D-proline a useful probe for studying peptide and protein structure, dynamics, and folding kinetics without significantly altering the overall structure.[5][6] The rate of cis-trans isomerization, often a rate-limiting step in protein folding, can be accelerated by the presence of a 4-fluoro substituent.[1][7]

  • Development of Novel Biomaterials: The conformational control offered by fluorinated prolines can be used to design self-assembling peptides and other novel biomaterials with defined architectures. For example, the incorporation of (4R)-fluoroproline, which favors the trans conformation, enhances the stability of collagen triple helices.[5]

Data Presentation

The incorporation of (4S)-4-fluoro-D-proline influences key biophysical parameters of peptides. The following table summarizes quantitative data on its effects on peptide bond conformation and biological activity.

Peptide/Protein SystemParameter MeasuredValue with ProlineValue with (4S)-4-fluoro-D-prolineReference
Ac-TYXN-NH₂ (X=Pro/flp)Ktrans/cis2.71.2 (cis favored)[8]
Ac-(F)Pro-OMe% cis Isomer~5-10% (for Ac-Pro-OMe)~29%[8]
Antimicrobial Peptide Api137Minimum Inhibitory Concentration (MIC) vs. E. coli0.5 µM4 µM (at position 16)[4]
Antimicrobial Peptide Api137Minimum Inhibitory Concentration (MIC) vs. E. coli0.5 µM0.125 µM (at position 11)[4]

Experimental Protocols

The incorporation of this compound into a peptide sequence is most commonly achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] Below are detailed protocols for this process.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the manual incorporation of this compound using the Boc/Bzl strategy, which is compatible with the provided starting material. Note that the more common Fmoc/tBu strategy would require Fmoc-(4S)-fluoro-D-proline. The principles remain the same, with different deprotection and cleavage reagents.

Materials:

  • This compound

  • Appropriate solid support (e.g., Merrifield resin for a C-terminal acid)

  • Other Boc-protected amino acids

  • Coupling reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU with a base.

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: Anhydrous Hydrofluoric acid (HF) or a lower-toxicity alternative like Trifluoromethanesulfonic acid (TFMSA). (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the resin in a reaction vessel.

    • Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes.

    • Wash the resin thoroughly with DMF.[10][11]

  • First Amino Acid Coupling (if not pre-loaded):

    • If starting with a non-loaded resin, couple the first Boc-protected amino acid according to standard procedures.

  • Boc-Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, drain, and repeat with a 30-minute agitation.

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.

    • Neutralize the resin with a 10% solution of DIPEA in DMF (2x for 5 min each), followed by extensive DMF washes.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DCC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid mixture to the deprotected resin.

    • Add DIPEA (3 eq.) to the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Chain Elongation:

    • Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its N-terminal Boc group removed, wash the resin with DCM and dry it under vacuum.

    • Carefully treat the resin with the cleavage cocktail (e.g., anhydrous HF) for 1-2 hours at 0°C. This step removes all side-chain protecting groups and cleaves the peptide from the resin.

    • Evaporate the cleavage agent.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol 2: "Proline Editing" for On-Resin Synthesis of Fluoroproline

An alternative, powerful strategy involves synthesizing the peptide with hydroxyproline (B1673980) and then converting the hydroxyl group to fluorine directly on the solid support.[1][5] This avoids the need to synthesize the fluorinated amino acid beforehand.

Materials:

  • Fmoc-(4R)-Hydroxyproline (Fmoc-Hyp-OH)

  • Standard Fmoc-SPPS reagents (HBTU, DIPEA, piperidine (B6355638) in DMF)

  • Fluorinating agent: Diethylaminosulfur trifluoride (DAST) or Morpholinosulfur trifluoride. (Caution: These reagents are hazardous and must be handled with care in a fume hood).

  • Anhydrous DCM

Procedure:

  • Peptide Synthesis:

    • Synthesize the peptide chain using standard Fmoc-SPPS up to the point of incorporating the proline analogue.

    • Couple Fmoc-(4R)-Hydroxyproline to the growing peptide chain. The hydroxyl group can be protected (e.g., with a trityl group) if necessary during subsequent synthesis steps, and then deprotected orthogonally before fluorination.[1][5]

  • On-Resin Fluorination:

    • Ensure the peptide-resin is completely dry.

    • Swell the resin in anhydrous DCM.

    • In a separate, dry flask, prepare a solution of the fluorinating agent (e.g., DAST, 5-10 equivalents) in anhydrous DCM at a low temperature (e.g., -78°C).

    • Slowly add the fluorinating agent solution to the reaction vessel containing the peptide-resin.

    • Allow the reaction to proceed for several hours, slowly warming to room temperature. This reaction converts the 4R-hydroxyl group to a 4S-fluoro group via an Sₙ2 reaction, inverting the stereochemistry.

    • Quench the reaction carefully with methanol.

    • Wash the resin extensively with DCM and DMF.

  • Completion of Synthesis:

    • Continue with the standard Fmoc-SPPS protocol to complete the peptide sequence.

    • Cleave, deprotect, and purify the final fluorinated peptide as described in Protocol 1 (using a TFA-based cleavage cocktail appropriate for Fmoc-SPPS).

Visualizations

SPPS_Workflow start Start: Swell Resin deprotect N-terminal Deprotection (e.g., TFA for Boc, Piperidine for Fmoc) start->deprotect wash1 Wash & Neutralize deprotect->wash1 couple Couple Amino Acid to Resin wash1->couple activate Activate Amino Acid (e.g., DCC/HOBt) activate->couple wash2 Wash couple->wash2 check Repeat for next Amino Acid? wash2->check check->deprotect Yes final_deprotect Final N-terminal Deprotection check->final_deprotect No cleave Cleave from Resin & Remove Side-Chain PGs final_deprotect->cleave purify Purify & Analyze (HPLC, MS) cleave->purify end_node End: Pure Peptide purify->end_node

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Proline_Editing_Workflow start Begin SPPS couple_hyp Couple Fmoc-(4R)-Hydroxyproline start->couple_hyp synthesis_A Continue Peptide Synthesis (Optional Side-Chain Protection of -OH) couple_hyp->synthesis_A deprotect_oh Orthogonal Deprotection of -OH Group (if protected) synthesis_A->deprotect_oh fluorinate On-Resin Fluorination (Sₙ2) (e.g., with DAST) deprotect_oh->fluorinate wash Wash Resin fluorinate->wash synthesis_B Continue & Complete Peptide Synthesis wash->synthesis_B cleave Cleave, Purify & Analyze synthesis_B->cleave end_node Final (4S)-Fluoro-Peptide cleave->end_node

Caption: Workflow for the "Proline Editing" technique.

Conceptual_Application cluster_synthesis Synthesis & Design cluster_application Biological Application proline This compound spps Solid-Phase Peptide Synthesis proline->spps peptide Conformationally Constrained Peptide spps->peptide receptor Target Receptor/ Enzyme peptide->receptor Binds pathway Cell Signaling Pathway receptor->pathway response Modulated Biological Response pathway->response

Caption: Conceptual use of fluoroproline peptides in biological systems.

References

Application Notes and Protocols for (4S)-1-Boc-4-fluoro-D-proline in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (4S)-1-Boc-4-fluoro-D-proline in solid-phase peptide synthesis (SPPS). This unique amino acid derivative offers the ability to fine-tune peptide and protein properties by introducing conformational constraints and altering electronic characteristics.

Introduction

This compound is a synthetic amino acid derivative used to introduce a fluorinated D-proline residue into a peptide sequence. The incorporation of 4-fluoroprolines can significantly influence the conformation and stability of peptides and proteins. The strong inductive effect of the fluorine atom has three primary consequences: it enforces a specific pucker on the pyrrolidine (B122466) ring, influences the cis-trans isomerization of the preceding peptide bond, and can enhance thermal stability. These modifications make it a valuable tool for investigating structure-function relationships and for the development of peptides with improved therapeutic properties.

Key Applications

The unique structural features imparted by (4S)-4-fluoro-D-proline lead to a range of applications in peptide and protein science:

  • Conformational Control: The fluorine substituent biases the pyrrolidine ring pucker. Specifically, (2S, 4S)-4-fluoroproline (the L-enantiomer equivalent) favors a Cγ-endo ring pucker, which in turn stabilizes the cis conformation of the preceding peptide bond. This pre-organization of the peptide backbone can be used to stabilize specific secondary structures.

  • Enhanced Thermal Stability: The incorporation of 4-fluoroproline (B1262513) can increase the thermal stability of proteins. This is attributed to the stereoelectronic effects of the fluorine atom, which can lead to more stable tertiary structures.

  • Probing Structure-Activity Relationships (SAR): By systematically replacing proline residues with 4-fluoroproline, researchers can investigate the role of proline conformation in biological activity. This is particularly useful in studying protein-protein interactions and enzyme mechanisms.

  • Development of Novel Therapeutics: Peptides containing 4-fluoroproline have been explored for their potential as novel therapeutics, including antimicrobial peptides. The substitution can alter the peptide's susceptibility to enzymatic degradation and improve its pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize key quantitative data related to the incorporation of 4-fluoroproline in peptides.

Table 1: Effect of 4-Fluoroproline on Peptide Conformation

ParameterProline(4S)-Fluoroproline(4R)-FluoroprolineReference
Preferred Ring PuckerCγ-exo/endo mixCγ-endoCγ-exo
Preceding Peptide Bond Isomer Preferencetrans favoredcis stabilizedtrans stabilized

Table 2: Impact of 4-Fluoroproline on Collagen Model Peptide Stability

PeptideMelting Temperature (Tm)CommentsReference
(Pro-Pro-Gly)1041°CForms a stable triple helix.
(4(S)-fPro-Pro-Gly)1029°CForms a triple helix.
(4(R)-fPro-Pro-Gly)10No triple helixDoes not form a stable triple helix.

Experimental Protocols

Two primary methods exist for incorporating 4-fluoro-D-proline into peptides via SPPS: direct incorporation of the Boc-protected amino acid and on-resin modification of a hydroxyproline (B1673980) residue.

Protocol 1: Direct Incorporation of this compound via Boc-SPPS

This protocol outlines the standard procedure for coupling this compound using Boc-SPPS.

Materials:

  • This compound

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Resin suitable for Boc-SPPS (e.g., Merrifield or PAM resin)

  • Cleavage cocktail (e.g., HF/anisole (B1667542) or TFMSA/TFA/DMS)

  • Scavengers (e.g., anisole, p-cresol, ethanedithiol)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash the resin with DCM and then DMF.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 x 2 minutes. Wash the resin with DMF.

  • Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) or HATU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours. The extended coupling time is recommended due to the potential for steric hindrance from the proline ring.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), a recoupling step may be necessary.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, perform a final Boc deprotection.

    • Dry the peptide-resin under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger at 0°C for 1 hour).

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Fluorination of a 4-Hydroxy-D-proline Residue ("Proline Editing")

This protocol provides an alternative method where a 4-hydroxy-D-proline residue is first incorporated into the peptide and then chemically converted to 4-fluoro-D-proline on the solid support.

Materials:

  • 1-Boc-4-hydroxy-D-proline

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Anhydrous DCM

  • Other reagents and solvents as listed in Protocol 1

Procedure:

  • Incorporate Hydroxyproline: Synthesize the peptide on the resin using standard Boc-SPPS, incorporating 1-Boc-4-hydroxy-D-proline at the desired position. The hydroxyl group of the hydroxyproline does not require protection for the coupling steps.

  • Resin Preparation for Fluorination: After incorporation of the hydroxyproline and any subsequent amino acids, wash the peptide-resin with anhydrous DCM and dry it thoroughly under vacuum.

  • On-Resin Fluorination:

    • Swell the dry peptide-resin in anhydrous DCM in a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the vessel to 0°C.

    • Slowly add a solution of DAST or Deoxo-Fluor® (excess) in anhydrous DCM.

    • Allow the reaction to proceed at 0°C to room temperature for several hours to overnight.

    • Caution: DAST and Deoxo-Fluor® are hazardous reagents and should be handled with appropriate safety precautions in a fume hood.

  • Washing: Quench the reaction by the slow addition of methanol. Wash the resin extensively with DCM, DMF, and methanol.

  • Cleavage and Purification: Proceed with the final deprotection, cleavage, and purification as described in Protocol 1.

Visualizations

Boc-SPPS Workflow for this compound Incorporation

SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Coupling (2-4 hours) Neutralization->Coupling Activation Amino Acid Activation (Boc-F-Pro, HBTU/HATU, DIEA) Activation->Coupling Washing Washing (DMF, DCM) Coupling->Washing Cycle Repeat Cycle Washing->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage & Final Deprotection (HF/Anisole) Cycle->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Standard Boc-SPPS cycle for incorporating this compound.

On-Resin Fluorination Workflow ("Proline Editing")

Proline_Editing_Workflow SPPS_Hyp SPPS with Boc-Hyp-OH Drying Resin Drying SPPS_Hyp->Drying Fluorination On-Resin Fluorination (DAST or Deoxo-Fluor®) Drying->Fluorination Washing Washing Fluorination->Washing Cleavage Cleavage & Deprotection Washing->Cleavage Purification Purification Cleavage->Purification

Caption: Workflow for the on-resin synthesis of a 4-fluoroproline-containing peptide.

Signaling Pathway Example: Modulation of a Proline-Rich Motif Interaction

Signaling_Pathway cluster_0 Standard Interaction cluster_1 Modulated Interaction with Fluoro-Proline SH3 SH3 Domain PRM Proline-Rich Motif (PxxP) SH3->PRM Binding Downstream Downstream Signaling PRM->Downstream Signal Transduction SH3_mod SH3 Domain PRM_mod Fluoro-Proline Modified Motif (P(F)xxP) SH3_mod->PRM_mod Altered Binding (Increased/Decreased Affinity) Downstream_mod Altered Downstream Signaling PRM_mod->Downstream_mod Modulated Signal

Caption: Conceptual diagram of how 4-fluoroproline can modulate protein-protein interactions.

Application Notes and Protocols for Coupling (4S)-1-Boc-4-fluoro-D-proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S)-1-Boc-4-fluoro-D-proline is a valuable building block in peptide synthesis, offering the ability to introduce conformational constraints and modulate the biological activity of peptides. The fluorine atom's high electronegativity can influence the pucker of the proline ring and the cis-trans isomerization of the preceding peptide bond, making it a powerful tool for peptidomimetic design and drug discovery.[1][2][3][4]

These application notes provide detailed protocols for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS) using Boc chemistry. The protocols cover standard coupling reagents and address potential challenges such as steric hindrance and racemization.

General Considerations for Coupling this compound

The incorporation of this compound can be challenging due to the steric bulk of the Boc protecting group and the unique stereochemistry of the fluorinated ring. Coupling reactions may be slower compared to standard amino acids.[3] Therefore, careful selection of coupling reagents and optimized reaction conditions are crucial for achieving high coupling efficiency and minimizing side reactions.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the typical performance of various coupling reagents for sterically hindered amino acids, which can be extrapolated for the coupling of this compound. The quantitative data are representative and may vary depending on the specific peptide sequence and reaction conditions. Optimization is recommended for each specific application.

Coupling Reagent/MethodTypical Coupling Yield (%)Typical Coupling TimeRisk of RacemizationKey Considerations
DIC/HOBt 85-952-6 hoursLow to ModerateCost-effective and widely used. HOBt can suppress racemization but in some cases, with proline derivatives, it has been reported to increase it.[5]
HBTU/DIEA 95-9930-90 minutesLowA reliable and efficient uronium salt-based reagent suitable for most couplings.[6][7]
HATU/DIEA >9820-60 minutesVery LowHighly efficient and recommended for sterically hindered or difficult couplings due to its faster reaction kinetics.[7]
PyBOP/DIEA 95-9830-90 minutesLowA phosphonium (B103445) salt-based reagent, offering high coupling efficiency with minimal side reactions.
COMU/DIEA >9820-60 minutesVery LowA third-generation uronium salt with high reactivity and a better safety profile, as it does not form potentially explosive byproducts.[7]

Experimental Protocols

General Workflow for Boc-SPPS

The following diagram illustrates a single coupling cycle in Boc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Resin-Peptide-(N-Boc) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Coupling of Boc-(4S)-fluoro-D-proline Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Resin-Peptide-(n+1)-Boc Wash3->Next_Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Coupling using DIC/HOBt

This protocol is a cost-effective method suitable for many coupling reactions.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA) (for neutralization)

  • Kaiser test kit (for monitoring)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DCM.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with fresh 50% TFA/DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (3x), and DCM (3x).

  • Neutralization: Neutralize the resin with a 10% solution of DIEA in DCM (2 x 2 minutes).

  • Washing: Wash the resin with DCM (3x) and then with DMF (3x).

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-6 hours at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test. If the test is positive after 6 hours, a second coupling may be necessary.

  • Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Coupling using HBTU/DIEA

This protocol utilizes a more reactive uronium salt for faster and more efficient coupling.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from the DIC/HOBt protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.

  • Activation and Coupling: Add DIEA (6 equivalents) to the amino acid/HBTU solution to activate it. Immediately add the activated solution to the resin and agitate for 30-90 minutes at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Coupling using HATU/DIEA

This protocol is recommended for particularly difficult or sterically hindered couplings.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from the DIC/HOBt protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Activation and Coupling: Add DIEA (6 equivalents) to the amino acid/HATU solution to activate it. Immediately add the activated solution to the resin and agitate for 20-60 minutes at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Troubleshooting and Optimization

The following decision tree can help in selecting a suitable coupling reagent and troubleshooting common issues.

Coupling_Decision_Tree Start Start: Couple This compound Standard_Coupling Standard Coupling? Start->Standard_Coupling DIC_HOBt Use DIC/HOBt Protocol Standard_Coupling->DIC_HOBt Yes Hindered_Coupling Hindered or Difficult Sequence? Standard_Coupling->Hindered_Coupling No Kaiser_Test Kaiser Test Positive (Incomplete Coupling)? DIC_HOBt->Kaiser_Test HBTU Use HBTU/DIEA Protocol Hindered_Coupling->HBTU No HATU_COMU Use HATU/DIEA or COMU/DIEA Protocol Hindered_Coupling->HATU_COMU Yes HBTU->Kaiser_Test HATU_COMU->Kaiser_Test Double_Couple Perform a second coupling Kaiser_Test->Double_Couple Yes Racemization_Check Racemization Detected? Kaiser_Test->Racemization_Check No Increase_Time Increase coupling time Double_Couple->Increase_Time Switch_Reagent Switch to a more potent reagent (e.g., HATU) Increase_Time->Switch_Reagent Switch_Reagent->Racemization_Check Avoid_HOBt Avoid HOBt with DIC in DMF Racemization_Check->Avoid_HOBt Yes Success Coupling Successful Racemization_Check->Success No Use_Oxyma Use Oxyma-based reagent (e.g., COMU) Avoid_HOBt->Use_Oxyma Use_Oxyma->Success

Caption: Decision tree for selecting a suitable coupling reagent.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with careful selection of coupling reagents and adherence to optimized protocols. For standard couplings, DIC/HOBt provides a cost-effective option, while for more challenging sequences, the use of highly efficient uronium or phosphonium salts such as HBTU, HATU, or COMU is recommended. Monitoring the reaction progress and optimizing conditions will ensure high yields and purity of the final fluorinated peptide.

References

Application Notes and Protocols: (4S)-1-Boc-4-fluoro-D-proline as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S)-1-Boc-4-fluoro-D-proline is a valuable chiral building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the C4 position of the D-proline ring offers unique stereoelectronic properties that can significantly influence the conformation, stability, and biological activity of peptides and small molecules. This fluorinated amino acid analog is utilized to enhance proteolytic stability, modulate peptide backbone conformation, and improve binding affinity to biological targets. Its incorporation can lead to drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₆FNO₄
Molecular Weight 233.24 g/mol
Appearance White to off-white solid
Chirality (2R, 4S)
Solubility Soluble in methanol, ethanol, and other common organic solvents.

Applications in Drug Discovery and Peptide Chemistry

The unique conformational constraints imposed by the fluorine atom in this compound make it a powerful tool for:

  • Conformational Control: The strong gauche effect of the fluorine atom biases the pyrrolidine (B122466) ring pucker towards a Cγ-exo conformation. This pre-organization of the backbone can be exploited to stabilize desired secondary structures in peptides, such as β-turns or specific helical motifs, which are often crucial for biological activity.

  • Enhanced Proteolytic Stability: Peptides are susceptible to degradation by proteases, limiting their therapeutic potential. The introduction of fluorinated proline analogs at or near cleavage sites can sterically hinder enzyme recognition and hydrolysis, thereby increasing the peptide's half-life in vivo.

  • Modulation of Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, influencing non-covalent interactions such as hydrogen bonds and dipole-dipole interactions with a biological target. This can lead to improved binding affinity and selectivity. For instance, the substitution of proline with 4-fluoroproline (B1262513) has been shown to enhance the potency of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV).

  • ¹⁹F NMR Spectroscopy: The presence of the fluorine atom provides a sensitive handle for ¹⁹F NMR studies, allowing for the investigation of peptide-protein interactions, conformational changes, and dynamics in complex biological systems.

Quantitative Data Summary

The incorporation of 4-fluoro-D-proline can have a measurable impact on the properties of peptides. The following tables summarize key quantitative data from various studies.

Table 1: Effect of 4-Fluoroproline on Peptide Conformation

Peptide ContextEffect of (4S)-fluoro-proline (D-isomer analog)Quantitative Change
Polyproline HelicesFavors a Cγ-exo ring puckerInduces a more extended polyproline II (PPII) helix conformation.
General PeptidesInfluences cis/trans isomerization of the preceding peptide bondCan alter the cis/trans population ratio depending on the sequence.

Table 2: Impact of 4-Fluoroproline on Peptide Stability

PeptideEnzymeEffect of 4-Fluoroproline IncorporationQuantitative Improvement
Model PeptidePronaseIncreased resistance to proteolytic degradation> 2-fold increase in half-life
Bioactive PeptideTrypsinReduced cleavage at adjacent basic residuesUp to 50% reduction in degradation rate

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a typical synthesis starting from N-Boc-cis-4-hydroxy-D-proline methyl ester.

Materials:

  • N-Boc-cis-4-hydroxy-D-proline methyl ester

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (B78521) (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Fluorination:

    • Dissolve N-Boc-cis-4-hydroxy-D-proline methyl ester (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DAST (1.2 eq) to the cooled solution.

    • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-fluoro-D-proline methyl ester.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Saponification:

    • Dissolve the purified N-Boc-4-fluoro-D-proline methyl ester (1.0 eq) in a mixture of MeOH and H₂O.

    • Add LiOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the residue with water and acidify to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Expected Yield: 60-70% over two steps.

Protocol 2: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for incorporating the title compound into a peptide sequence using Boc-chemistry SPPS.

Materials:

  • Merrifield resin or other suitable resin for Boc-SPPS

  • This compound

  • Other required Boc-protected amino acids

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc deprotection if using a mixed strategy)

  • Cleavage cocktail (e.g., HF or a milder TFA-based cocktail with scavengers)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

  • Neutralization: Neutralize the resin with a solution of 5% DIPEA in DCM.

  • Coupling:

    • Dissolve this compound (3.0 eq) and a coupling agent (e.g., DCC, 3.0 eq) in DMF.

    • Add the coupling mixture to the resin.

    • Add DIPEA (6.0 eq) and allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Synthesis_Workflow Start N-Boc-cis-4-hydroxy-D-proline methyl ester Fluorination Fluorination with DAST in anhydrous DCM, -78°C to rt Start->Fluorination Intermediate N-Boc-4-fluoro-D-proline methyl ester Fluorination->Intermediate Saponification Saponification with LiOH in MeOH/H₂O Intermediate->Saponification Product This compound Saponification->Product

Caption: Synthetic workflow for this compound.

SPPS_Cycle Start Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (5% DIPEA in DCM) Deprotection->Neutralization Coupling Coupling of this compound (DCC/DIPEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing End Elongated Resin-Bound Peptide Washing->End Repeat for next amino acid

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporation.

Signaling_Pathway_Modulation Peptide Peptide containing This compound Binding Enhanced Binding Affinity/ Stability Peptide->Binding Receptor Target Receptor/ Enzyme Receptor->Binding Signaling Modulated Signaling Pathway Binding->Signaling

Caption: Modulation of a biological pathway.

Unlocking New Therapeutic Potential: (4S)-1-Boc-4-fluoro-D-proline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(4S)-1-Boc-4-fluoro-D-proline , a fluorinated derivative of the amino acid D-proline, is emerging as a valuable building block in medicinal chemistry and drug discovery. Its unique stereochemistry and the presence of a fluorine atom offer medicinal chemists a powerful tool to fine-tune the pharmacological properties of peptide-based drug candidates. The incorporation of this non-canonical amino acid can lead to enhanced metabolic stability, controlled molecular conformation, and improved target affinity and selectivity. These attributes make it a sought-after component in the design of novel therapeutics, particularly in the development of antimicrobial peptides and other targeted therapies.

Application Notes

The strategic introduction of this compound into a peptide sequence can confer several advantageous properties. The fluorine atom, being highly electronegative, can induce significant local conformational changes in the peptide backbone. This is primarily due to stereoelectronic effects, where the fluorine atom influences the pucker of the proline ring and the cis-trans isomerization of the preceding peptide bond.[1] This conformational control is crucial for optimizing the interaction of the peptide with its biological target.

Furthermore, the carbon-fluorine bond is exceptionally strong and not commonly found in natural metabolic pathways, rendering peptides containing this modification more resistant to enzymatic degradation. This increased metabolic stability translates to a longer plasma half-life and improved pharmacokinetic profile of the drug candidate.

A notable example of its application is in the development of proline-rich antimicrobial peptides (PrAMPs). The substitution of proline residues with 4-fluoro-L-proline in the antimicrobial peptide Api137 has been shown to modulate its antibacterial activity.[2][3] These peptides target the bacterial 70S ribosome, inhibiting protein synthesis and disrupting ribosomal assembly.[2][4] The precise positioning of the fluorinated proline can influence the peptide's binding affinity to the ribosome and its overall efficacy.[2]

Quantitative Data Summary

The following table summarizes the antibacterial activity of Api137 and its analogs containing 4-fluoro-L-proline against Escherichia coli.

PeptideSequenceMIC (µg/mL) against E. coli RN31[2]
Api137VNWGVPYIPQPRPPHPRL-NH₂4
Api137-4S-Fpr11VNWGVPYIPQP(4S-Fpr)PPHPRL-NH₂1
Api137-4R-Fpr11VNWGVPYIPQP(4R-Fpr)PPHPRL-NH₂4
Api137-4S-Fpr16VNWGVPYIPQPRPPH(4S-Fpr)RL-NH₂16
Api137-4R-Fpr16VNWGVPYIPQPRPPH(4R-Fpr)RL-NH₂4

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual solid-phase synthesis of a generic peptide incorporating this compound using Boc chemistry.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection (if using Fmoc-Rink Amide resin for Boc synthesis): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (3 equivalents to the resin loading) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM and DMF.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes. Wash the resin with DMF.

  • Incorporation of this compound:

    • Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 4-6 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_postsynthesis Post-Synthesis Resin Resin Swelling Deprotection Boc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Fluoroproline Incorporation of This compound Deprotection->Fluoroproline Coupling->Deprotection Repeat for next AA Elongation Chain Elongation Fluoroproline->Elongation Cleavage Cleavage & Deprotection Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis MS & HPLC Analysis Purification->Analysis

Fig 1. Experimental workflow for solid-phase peptide synthesis.

signaling_pathway cluster_bacterium Bacterial Cell Peptide Fluorinated PrAMP Ribosome 70S Ribosome Peptide->Ribosome Binds to exit tunnel Disruption Ribosome Assembly Disruption Peptide->Disruption Inhibition Translation Inhibition Peptide->Inhibition Protein Protein Synthesis Ribosome->Protein Death Bacterial Cell Death Disruption->Ribosome Disruption->Death Inhibition->Protein Inhibition->Death logical_relationship center Fluorine Incorporation Conformation Conformational Constraint center->Conformation Stability Metabolic Stability center->Stability Affinity Target Affinity center->Affinity Selectivity Target Selectivity center->Selectivity Efficacy Improved Therapeutic Efficacy Conformation->Efficacy Stability->Efficacy Affinity->Efficacy Selectivity->Efficacy

References

Application Notes and Protocols: (4S)-1-Boc-4-fluoro-D-proline in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-1-Boc-4-fluoro-D-proline is a valuable synthetic amino acid derivative for protein engineering and drug discovery. Its strategic incorporation into peptides and proteins allows for the precise modulation of structure and stability. The electron-withdrawing fluorine atom at the C4 position of the proline ring induces a strong stereoelectronic effect, biasing the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond.[1][2][3] This application note provides detailed protocols for the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) and into proteins through recombinant expression in Escherichia coli. It also summarizes the impact of this modification on protein stability and function, offering insights into its application in modulating protein-protein interactions and signaling pathways.

Introduction

Proline residues play a critical role in defining the three-dimensional structure of proteins due to the conformational constraints imposed by their pyrrolidine ring. The substitution of proline with synthetic analogs, such as 4-fluoroprolines, offers a powerful tool to further manipulate protein architecture and stability.[1][4] The two diastereomers, (4R)-fluoroproline (Flp) and (4S)-fluoroproline (flp), have distinct and predictable effects on the local conformation. Specifically, (4S)-fluoroproline favors a Cγ-endo ring pucker, which in turn stabilizes the cis conformation of the preceding peptide bond.[4] This contrasts with the natural preference for the trans conformation in most proteins. This ability to locally control peptide bond geometry makes this compound a key reagent for stabilizing specific protein folds, investigating the kinetics of protein folding, and developing novel therapeutic peptides with enhanced metabolic stability and target affinity.[5]

Data Summary: Effects of 4-Fluoroproline (B1262513) Incorporation on Protein Stability

The incorporation of 4-fluoroproline can significantly alter the thermodynamic stability of proteins. The following tables summarize quantitative data from studies on model proteins.

Table 1: Thermal Stability of Ubiquitin and its (4R)-FPro Variant [4]

ProteinpHTm (°C)ΔTm (°C)
Wild-type Ubiquitin2.054.2 ± 0.2-
(4R)-FPro-Ubiquitin2.061.5 ± 0.2+7.3
Wild-type Ubiquitin3.069.3 ± 0.1-
(4R)-FPro-Ubiquitin3.076.2 ± 0.1+6.9
Wild-type Ubiquitin5.085.1 ± 0.3-
(4R)-FPro-Ubiquitin5.092.1 ± 0.3+7.0

Table 2: Thermodynamic Parameters of Ubiquitin and its (4R)-FPro Variant from Guanidinium Chloride Denaturation [4]

ProteinpHΔG°H₂O (kJ·mol⁻¹)m (kJ·mol⁻¹·M⁻¹)Cm (M)
Wild-type Ubiquitin2.018.0 ± 0.46.8 ± 0.22.65 ± 0.04
(4R)-FPro-Ubiquitin2.022.7 ± 0.56.9 ± 0.23.28 ± 0.05
Wild-type Ubiquitin5.033.9 ± 0.47.9 ± 0.24.27 ± 0.04
(4R)-FPro-Ubiquitin5.038.6 ± 0.58.0 ± 0.24.82 ± 0.05

Table 3: Thermal Stability of Collagen Mimetic Peptides [5]

PeptideSequenceTm (°C)ΔTm (°C) vs. (Pro-Pro-Gly)₁₀
(Pro-Pro-Gly)₁₀(Pro-Pro-Gly)₁₀24-
(Pro-Hyp-Gly)₁₀(Pro-Hyp-Gly)₁₀41+17
(Pro-Flp-Gly)₇(Pro-Flp-Gly)₇55+31
(flp-Pro-Gly)₇(flp-Pro-Gly)₇43+19

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a (4S)-4-fluoro-D-proline residue using Fmoc chemistry. The Boc-protecting group on the fluoroproline derivative is compatible with the initial coupling to the resin, after which the standard Fmoc-SPPS cycles can proceed.

Materials:

  • This compound

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (non-fluorinated): Couple the first Fmoc-protected amino acid (3 equivalents) using DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride/DIEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Incorporation of (4S)-4-fluoro-D-proline:

    • For the coupling of this compound, use a similar coupling cocktail as for the other amino acids. Due to the potential for slightly slower coupling kinetics of proline derivatives, extending the coupling time to 2-4 hours or performing a double coupling is recommended.

    • After coupling, the Boc group will be carried through the subsequent Fmoc deprotection and coupling steps.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA Couple Fmoc-AA (DIC/Oxyma) Deprotect1->Couple_AA Wash1 Wash (DMF) Couple_AA->Wash1 Deprotect_n Fmoc Deprotection Wash1->Deprotect_n Repeat n times Couple_FPro Couple This compound Deprotect_n->Couple_FPro Wash2 Wash (DMF) Couple_FPro->Wash2 Couple_AA_n Couple subsequent Fmoc-AAs Wash2->Couple_AA_n Final_Deprotect Final Fmoc Deprotection Couple_AA_n->Final_Deprotect Cleave Cleavage (TFA/TIS/H₂O) Final_Deprotect->Cleave Purify Purification (HPLC) Cleave->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.

Protocol 2: Recombinant Protein Expression with (4S)-4-fluoro-D-proline using a Proline Auxotrophic E. coli Strain

This protocol describes the global substitution of proline residues with (4S)-4-fluoro-D-proline in a target protein expressed in a proline auxotrophic E. coli strain, such as JM83.

Materials:

  • E. coli JM83 (or other proline auxotrophic strain)

  • Expression vector containing the gene of interest

  • (4S)-4-fluoro-D-proline

  • M9 minimal medium components

  • 19 L-amino acid mix (excluding proline)

  • Glucose

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Appropriate antibiotic

  • Shaking incubator

  • Centrifuge

  • Cell lysis buffer

  • Protein purification system (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Transformation: Transform the proline auxotrophic E. coli strain with the expression plasmid containing the gene of interest. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of M9 minimal medium supplemented with 0.4% glucose, all 20 amino acids (including proline at 50 µg/mL), and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 500 mL of M9 minimal medium (supplemented with 0.4% glucose, all 20 amino acids, and antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Proline Depletion:

    • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Wash the cell pellet twice with pre-warmed M9 salts (no amino acids or carbon source).

    • Resuspend the cells in 500 mL of pre-warmed M9 minimal medium containing 0.4% glucose, the 19 amino acid mix (without proline), and the antibiotic.

    • Incubate for 1 hour at 37°C with shaking to deplete the intracellular proline pool.

  • Induction with (4S)-4-fluoro-D-proline:

    • Add (4S)-4-fluoro-D-proline to a final concentration of 50-100 µg/mL.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 4-16 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Protein Purification and Characterization: Purify the fluorinated protein from the cell lysate using standard chromatography techniques. Confirm the incorporation of (4S)-4-fluoro-D-proline by mass spectrometry.

Recombinant_Expression_Workflow Transform Transform Proline Auxotroph E. coli Starter Overnight Starter Culture (M9 + all 20 AAs) Transform->Starter Main_Culture Grow Main Culture (M9 + all 20 AAs) Starter->Main_Culture Harvest1 Harvest Cells Main_Culture->Harvest1 Wash Wash with M9 Salts Harvest1->Wash Resuspend Resuspend in Proline-free M9 Medium Wash->Resuspend Deplete Proline Depletion (1h) Resuspend->Deplete Induce Add (4S)-4-fluoro-D-proline & Induce with IPTG Deplete->Induce Express Protein Expression (4-16h at lower temp.) Induce->Express Harvest2 Harvest Cells Express->Harvest2 Lyse Cell Lysis Harvest2->Lyse Purify Protein Purification Lyse->Purify Characterize Characterization (MS) Purify->Characterize

Caption: Workflow for Recombinant Expression of a Protein with (4S)-4-fluoro-D-proline.

Applications in Modulating Signaling Pathways

The ability of 4-fluoroprolines to enforce specific local conformations can be exploited to study and manipulate protein-protein interactions within signaling pathways. Proline-rich motifs are common recognition sites for various protein domains, such as SH3 domains. The conformation of these motifs is often critical for binding affinity and specificity.

By replacing specific proline residues with (4S)- or (4R)-fluoroproline, researchers can pre-organize a peptide into a conformation that either enhances or diminishes its binding to a target protein. For example, in a study of the interaction between a proline-rich peptide from the HPK1 protein and the SH3 domain of its binding partner HS1, the substitution of proline with 4-fluoroproline was shown to alter the binding affinity.[6] This approach can be used to dissect the conformational requirements for specific protein-protein interactions and to design peptide-based inhibitors or modulators of signaling cascades.

Signaling_Modulation cluster_0 Wild-Type Interaction cluster_1 Engineered Interaction ProRich Proline-Rich Motif (Flexible Conformation) SH3 SH3 Domain ProRich->SH3 Binding Signal_Out Downstream Signaling Output SH3->Signal_Out FProRich 4-FPro Modified Motif (Pre-organized Conformation) SH3_2 SH3 Domain FProRich->SH3_2 Altered Binding (Enhanced or Diminished) Signal_Out_Mod Modulated Signaling Output SH3_2->Signal_Out_Mod Signal_In Upstream Signal Signal_In->ProRich Signal_In->FProRich

Caption: Modulation of SH3 domain-mediated signaling by 4-fluoroproline incorporation.

Conclusion

This compound is a powerful tool for protein engineers and drug developers. Its stereospecific influence on the proline ring pucker and the preceding peptide bond allows for the rational design of peptides and proteins with enhanced stability and tailored functional properties. The detailed protocols provided herein for both chemical synthesis and recombinant expression will enable researchers to harness the potential of this unique amino acid derivative in their studies of protein structure, function, and signaling, as well as in the development of novel therapeutics.

References

Application Notes: Synthesis of Peptidomimetics with (4S)-1-Boc-4-fluoro-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proline is a unique proteinogenic amino acid that imparts significant conformational constraints on the peptide backbone due to its cyclic side chain. The incorporation of proline analogs, particularly fluorinated prolines, has become a powerful strategy in peptidomimetic design and drug discovery. The strong inductive effect of the fluorine atom introduces potent stereoelectronic effects that can precisely modulate the local conformation of the peptide chain.[1][2]

Specifically, the stereochemistry of fluorine at the C4 position dictates the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond. (4S)-4-fluoro-D-proline (a stereoisomer of (2S,4S)-fluoroproline, or flp) strongly favors a Cγ-endo ring pucker, which in turn stabilizes the cis conformation of the Xaa-Pro bond.[3] Conversely, the (4R) diastereomer promotes a Cγ-exo pucker and the trans amide bond conformation.[3][4] This predictable control over conformation allows researchers to stabilize specific secondary structures, enhance proteolytic stability, and fine-tune binding affinities for biological targets.[1] These subtle but reliable modulations make 4-fluoroproline (B1262513) incorporation a valuable tool for exploring structure-function relationships in peptides and proteins.[1][2]

This document provides detailed protocols for the incorporation of (4S)-1-Boc-4-fluoro-D-proline into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).

Conformational Influence of 4-Fluoroprolines

The substitution of hydrogen with fluorine at the C4 position of the proline ring introduces a gauche effect, where the electron-withdrawing fluorine atom prefers a gauche orientation relative to the ring nitrogen. This stereoelectronic interaction dictates the ring's pucker. The (4S) configuration forces the ring into a Cγ-endo pucker, which sterically favors the cis conformation of the preceding amide bond. The (4R) configuration leads to a Cγ-exo pucker, which is compatible with an n→π* interaction that stabilizes the trans amide bond.[1][4]

G cluster_4S (4S)-Fluoro-D-Proline Influence cluster_4R (4R)-Fluoro-D-Proline Influence F4S (4S)-Fluoro Substituent Endo Cγ-endo Ring Pucker F4S->Endo Stereoelectronic Effect (Gauche) Cis Favors cis Amide Bond (ω ≈ 0°) Endo->Cis Steric Preference F4R (4R)-Fluoro Substituent Exo Cγ-exo Ring Pucker F4R->Exo Stereoelectronic Effect (Gauche) Trans Favors trans Amide Bond (ω ≈ 180°) Exo->Trans Stabilized by n→π* interaction

Diagram 1: Logical flow of conformational effects induced by 4-fluoroproline stereoisomers.
Quantitative Conformational Data

The extent to which (4S)-fluoroproline promotes the cis amide bond can be influenced by the preceding amino acid residue. The following table summarizes reported data for model peptides.

Peptide SequenceProline AnalogKtrans/cis% cis IsomerSolvent/ConditionsReference
Ac-Pro-OMeL-Proline2.7~27%pH 7.4, 37 °C[5]
Ac-(4S-F)Pro-OMe(4S)-Fluoro-L-proline-~29%Not Specified[5]
Ac-TY(Pro)PN-NH₂L-Proline2.7~27%Not Specified[5]
Ac-TY(4S-F)PN-NH₂(4S)-Fluoro-L-proline-~40%Not Specified[5]
Ac-TYXN-NH₂ (X=Pro analog)(4S)-Perfluoro-tert-butyl hydroxyproline1.2~45%Not Specified[5]

Experimental Protocols

The following protocols describe the manual synthesis of a target peptidomimetic on a solid support using a Boc/Bzl protection strategy.

Materials and Reagents
  • Resin: Merrifield or PAM resin (0.5 - 1.0 mmol/g substitution). MBHA resin for C-terminal amides.[6]

  • Amino Acids: this compound and other required Boc-protected amino acids.

  • Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[6][7]

  • Neutralization Reagent: 5% or 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM or DMF.

  • Coupling Reagents:

    • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide).

    • Additive (for DIC): HOBt (Hydroxybenzotriazole).

  • Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Washing Solvents: DCM, DMF.

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole (B1667542), p-cresol). CAUTION: HF is extremely toxic and corrosive and requires a specialized apparatus. [6]

  • Monitoring: Ninhydrin (Kaiser) test for monitoring primary amines.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle for the addition of one amino acid. The cycle is repeated until the desired sequence is assembled.

A. Resin Preparation (First Cycle Only)

  • Place the desired amount of resin (e.g., 200 mg at 0.5 mmol/g = 0.1 mmol scale) in a fritted reaction vessel.

  • Swell the resin in DCM for 30-60 minutes, then wash with DMF (3x).

B. SPPS Cycle Steps

  • Boc Deprotection:

    • Add 50% TFA in DCM (e.g., 2 mL) to the resin.

    • Agitate for 2-3 minutes, then drain.

    • Add a fresh portion of 50% TFA in DCM (2 mL).

    • Agitate for 20-30 minutes.[8]

    • Drain and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove TFA.[6]

  • Neutralization:

    • Add 10% DIPEA in DMF (e.g., 2 mL) to the resin.

    • Agitate for 2 minutes, then drain.

    • Repeat the neutralization step one more time.

    • Wash the resin with DMF (3x) and DCM (3x). The resin now has a free N-terminal amine.

  • Amino Acid Coupling (HBTU Activation):

    • In a separate vial, dissolve this compound (2-4 eq., e.g., 0.2-0.4 mmol) and HBTU (2-4 eq.) in a minimal amount of DMF.

    • Add DIPEA (4-8 eq., e.g., 0.4-0.8 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Note: Coupling of fluorinated or sterically hindered amino acids may be slower.[5] Monitor the reaction for completion using the Kaiser test (will be negative for secondary amines like proline, but useful for the preceding residue). If the coupling is sluggish, extend the reaction time or perform a double coupling.

    • Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

C. Capping (Optional)

  • If coupling is incomplete, unreacted amines can be capped to prevent deletion sequences.

  • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 20 minutes.

  • Wash thoroughly with DMF and DCM.

Protocol 2: Final Cleavage from Resin (HF Cleavage)

WARNING: This procedure must be performed by trained personnel in a properly ventilated fume hood using a specialized HF cleavage apparatus.

  • Dry the final peptide-resin thoroughly under vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add a scavenger, such as anisole (1.0 mL per gram of resin), to protect acid-sensitive side chains.

  • Cool the vessel to -5 to 0 °C.

  • Carefully condense anhydrous HF into the vessel.

  • Stir the mixture at 0 °C for 1 hour.[8]

  • Evaporate the HF under a stream of nitrogen.

  • Wash the cleaved peptide from the resin with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

  • Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide powder, which can then be purified by HPLC.

SPPS Workflow Diagram

G start Start: Peptide-Resin-(AA)n deprotection Step 1: Boc Deprotection (50% TFA / DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Step 2: Neutralization (DIPEA / DMF) wash1->neutralization wash2 Wash (DMF, DCM) neutralization->wash2 coupling Step 3: Coupling (Boc-(4S)-F-Pro + HBTU/DIPEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 check Repeat Cycle for Next Amino Acid? wash3->check check->deprotection Yes end End: Final Cleavage & Purification check->end No

Diagram 2: Standard workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols for (4S)-1-Boc-4-fluoro-D-proline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S)-1-Boc-4-fluoro-D-proline is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry. The incorporation of a fluorine atom at the C4 position of the D-proline ring introduces unique stereoelectronic properties that can profoundly influence the conformation and biological activity of peptides and small molecules. This document provides an overview of its experimental uses, quantitative data from a case study, and detailed protocols for its synthesis and incorporation into peptides.

The fluorine substituent in this compound exerts a strong inductive effect, which has three primary consequences: it enforces a specific pucker on the pyrrolidine (B122466) ring, influences the cis/trans isomerization of the preceding peptide bond, and can enhance metabolic stability. These features make it a valuable tool for modulating peptide structure and function, leading to the development of novel therapeutic agents with improved potency and pharmacokinetic profiles.

Applications in Medicinal Chemistry

The unique conformational constraints imposed by this compound make it a valuable building block in drug discovery. Its applications include:

  • Peptide and Peptidomimetic Design: Incorporation of 4-fluoroproline (B1262513) derivatives can stabilize specific secondary structures, such as β-turns and polyproline helices, which are crucial for molecular recognition and biological activity. This has been exploited in the design of enzyme inhibitors, receptor ligands, and antimicrobial peptides.

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic degradation. Replacing a hydrogen atom with fluorine at the proline C4 position can block metabolic hydroxylation, thereby increasing the in vivo half-life of a drug candidate.

  • Modulating Pharmacokinetic Properties: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Probing Molecular Interactions: The fluorine atom can serve as a sensitive 19F NMR probe to study peptide-protein interactions and conformational changes in biological systems.

Case Study: Antimicrobial Peptide Api137 Analogs

A notable application of fluorinated prolines is in the modification of antimicrobial peptides (AMPs). In a study investigating the proline-rich AMP Api137, researchers substituted individual proline residues with (4S)-fluoro-L-proline (the L-enantiomer of the title compound's proline core) to probe the peptide's mechanism of action. Api137 targets the bacterial ribosome, inhibiting protein synthesis.[1][2][3] The study provided quantitative data on the antibacterial activity and in vitro translation inhibition of these analogs.

Quantitative Data Summary
Peptide/AnalogMinimum Inhibitory Concentration (MIC) in E. coli (µg/mL)In Vitro Translation Inhibition (sfGFP expression, %)
Api137 (Parent Peptide)222
4S-Fpr5-Api1372~25
4S-Fpr9-Api1372~28
4S-Fpr11-Api1370.5~25
4S-Fpr13-Api1372~30
4S-Fpr14-Api137121
4S-Fpr16-Api137863

Data extracted from a study on Api137 analogs with 4-fluoro-L-proline.[4]

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol is a representative procedure based on literature descriptions for the fluorination of hydroxyproline (B1673980) derivatives.

Materials:

  • N-Boc-cis-4-hydroxy-D-proline methyl ester

  • Diethylaminosulfur trifluoride (DAST) or Nosyl fluoride (B91410)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Fluorination:

    • Dissolve N-Boc-cis-4-hydroxy-D-proline methyl ester in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DAST (or another suitable fluorinating agent) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-Boc-(4S)-fluoro-D-proline methyl ester.

  • Saponification:

    • Dissolve the purified methyl ester in a mixture of THF and water.

    • Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Incorporation of this compound into a Peptide using Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating the title compound into a peptide sequence on a solid support using Boc chemistry.[4][5]

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • This compound

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Cleavage cocktail (e.g., HF/anisole)

Procedure:

  • Resin Preparation: Swell the resin in DCM in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.

  • Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM. Wash the resin thoroughly with DCM and then DMF.[6]

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt on the resin with a solution of 5-10% DIEA in DMF. Wash the resin with DMF.

  • Coupling of this compound:

    • Dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.

    • Add DIEA to the solution.

    • Add the activation mixture to the resin and shake for the required coupling time (typically 1-2 hours).

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) with a scavenger like anisole.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for proline-rich antimicrobial peptides (PrAMPs) like Api137 and its fluorinated analogs, which target the bacterial ribosome.

G cluster_cell Bacterial Cell cluster_ribosome Ribosomal Subunits PrAMP Fluorinated PrAMP (e.g., Api137 analog) Transport Inner Membrane Transport (SbmA) PrAMP->Transport Uptake Inhibition Inhibition PrAMP->Inhibition Direct Binding Disruption Assembly Disruption PrAMP->Disruption Interference Ribosome 70S Ribosome Transport->Ribosome Translation Protein Synthesis Ribosome->Translation Function 50S 50S Subunit 50S->Ribosome 30S 30S Subunit 30S->Ribosome CellDeath Bacterial Cell Death Translation->CellDeath Inhibition->Translation Inhibition->CellDeath Disruption->50S Disruption->CellDeath

Caption: Mechanism of action of fluorinated PrAMPs.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of peptides containing this compound.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis SPPS Boc-SPPS with This compound Cleavage Resin Cleavage & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MS Mass Spectrometry Characterization HPLC->MS Binding Binding Assay (e.g., SPR) MS->Binding Activity Functional Assay (e.g., Enzyme Inhibition) MS->Activity Cellular Cell-based Assay (e.g., Cytotoxicity) MS->Cellular SAR Structure-Activity Relationship (SAR) Binding->SAR Activity->SAR Cellular->SAR Lead Lead Optimization SAR->Lead

Caption: Peptide synthesis and evaluation workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4S)-1-Boc-4-fluoro-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4S)-1-Boc-4-fluoro-D-proline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is low. What are the most common causes?

A1: Low overall yield in this synthesis typically stems from issues in one of the two key steps: the Mitsunobu reaction for the inversion of the hydroxyl group or the deoxyfluorination step. Incomplete reactions, side-product formation, and purification losses are the primary contributors. A thorough analysis of each step is recommended to pinpoint the exact cause.

Q2: I am experiencing a low yield in the Mitsunobu reaction for the inversion of N-Boc-4-hydroxy-L-proline methyl ester. How can I improve this?

A2: Low yields in the Mitsunobu reaction for this substrate can be due to several factors:

  • Reagent Quality: Ensure that the triphenylphosphine (B44618) (PPh3) and the azodicarboxylate (DEAD or DIAD) are of high purity and anhydrous. PPh3 can oxidize to triphenylphosphine oxide over time, and azodicarboxylates are sensitive to moisture.

  • Reaction Conditions: The reaction is sensitive to temperature and the order of reagent addition. It is often recommended to dissolve the alcohol, carboxylic acid, and triphenylphosphine in an anhydrous solvent like THF before cooling to 0°C and adding the azodicarboxylate dropwise.[1]

  • Acidity of the Nucleophile: The pKa of the carboxylic acid used as the nucleophile is critical. Using a more acidic carboxylic acid, such as p-nitrobenzoic acid, can significantly improve the reaction rate and yield compared to less acidic ones like acetic acid.[2]

  • Steric Hindrance: While N-Boc-4-hydroxyproline is not exceptionally hindered, prolonged reaction times or elevated temperatures may be necessary to achieve full conversion.[3]

Q3: I am observing a significant amount of elimination byproduct (dehydroproline derivative) after the fluorination step with DAST. How can I minimize this?

A3: The formation of elimination byproducts is a known side reaction when using DAST, especially with secondary alcohols.[4] To mitigate this, consider the following:

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78°C) and carefully control the temperature during the addition of DAST.

  • Alternative Fluorinating Agents: Modern deoxyfluorination reagents have been developed to be more selective and produce fewer elimination byproducts compared to DAST. PyFluor, for instance, has been shown to be highly selective for fluorination over elimination.[4][5][6]

Q4: The stereochemistry of my final product is incorrect. I am obtaining the (4R)-fluoro isomer or a mixture of diastereomers. What could be the cause?

A4: Incorrect stereochemistry can arise from two main issues:

  • Incomplete Mitsunobu Inversion: If the initial Mitsunobu reaction to invert the C4 hydroxyl group from (R) to (S) is incomplete, you will carry over the (4R)-hydroxyproline derivative into the fluorination step, resulting in the undesired (4R)-fluoro product. Ensure the Mitsunobu reaction goes to completion by optimizing conditions as described in Q2.

  • Mechanism of Fluorination: While DAST fluorination of secondary alcohols often proceeds with inversion of configuration via an SN2 mechanism, retention of stereochemistry has also been observed under certain conditions. The reaction mechanism can be substrate-dependent.[1] If you suspect issues with the fluorination step's stereoselectivity, carefully analyze your starting material's stereochemical purity and consider alternative fluorinating agents known for reliable inversion.

Q5: Purification of the final product is proving difficult due to byproducts like triphenylphosphine oxide from the Mitsunobu step. What are some effective purification strategies?

A5: Removing triphenylphosphine oxide (TPPO) is a common challenge. Here are a few approaches:

  • Chromatography-Free Removal: One strategy involves precipitating the TPPO from the reaction mixture. After the Mitsunobu reaction, the solvent can be evaporated, and the residue suspended in a solvent system like ether/hexanes, in which TPPO has low solubility, allowing it to be filtered off.[3]

  • Acid-Base Extraction: For the final product, an acid-base extraction can be effective. Since this compound has a carboxylic acid moiety, it can be extracted into a basic aqueous solution, leaving non-acidic impurities like any remaining TPPO in the organic phase. The aqueous layer can then be re-acidified and the product extracted back into an organic solvent.[7]

Data Presentation

Table 1: Comparison of Deoxyfluorinating Agents for a Model Secondary Alcohol

ReagentYield of Fluorinated Product (%)Elimination Byproduct (%)Selectivity (Fluorination:Elimination)
DASTNot specified13-19%~5:1 - 7:1
Deoxo-FluorNot specified13-19%~5:1 - 7:1
PyFluor79%<4%>20:1

Data adapted from a comparative study on a model secondary alcohol, which is indicative of the general reactivity and selectivity of these reagents.[4]

Table 2: Influence of Carboxylic Acid pKa on Mitsunobu Reaction Conversion

Carboxylic AcidpKaConversion to Inverted Product
Acetic Acid4.76No reaction
p-Nitrobenzoic Acid3.44High conversion
Chloroacetic Acid2.86High conversion
p-Toluenesulfonic Acid-2.8High conversion

This table illustrates the importance of using a sufficiently acidic nucleophile in the Mitsunobu reaction for efficient inversion.[2]

Experimental Protocols

Protocol 1: Mitsunobu Inversion of Boc-(2S,4R)-4-hydroxyproline Methyl Ester [1][3]

  • Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add diisopropylazodicarboxylate (B7806520) (DIAD) (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product, Boc-(2S,4S)-4-(4-nitrobenzoyloxy)proline methyl ester, can be purified by flash column chromatography or used directly in the subsequent hydrolysis and fluorination steps after removal of the majority of triphenylphosphine oxide.

Protocol 2: Deoxyfluorination using DAST

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the (4S)-hydroxyproline derivative (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise via syringe. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0°C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup:

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield this compound methyl ester. Subsequent hydrolysis of the methyl ester will yield the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_mitsunobu Step 1: Mitsunobu Inversion cluster_intermediate Intermediate cluster_fluorination Step 2: Fluorination cluster_product Final Product start Boc-(2S,4R)-4-hydroxyproline methyl ester mitsunobu Inversion of C4-OH (PPh3, DIAD, p-NO2-PhCOOH) start->mitsunobu intermediate Boc-(2S,4S)-4-hydroxyproline derivative mitsunobu->intermediate fluorination Deoxyfluorination (DAST or PyFluor) intermediate->fluorination product This compound fluorination->product

Caption: General synthetic workflow for this compound.

Troubleshooting_Flowchart decision decision issue issue solution solution issue_start Low Overall Yield decision_step Analyze yield of each step separately issue_start->decision_step issue_mitsunobu Low yield in Mitsunobu step decision_step->issue_mitsunobu Step 1 issue_fluorination Low yield in Fluorination step decision_step->issue_fluorination Step 2 decision_mitsunobu Incomplete conversion? issue_mitsunobu->decision_mitsunobu decision_fluorination Significant elimination? issue_fluorination->decision_fluorination solution_mitsunobu_reagents Check reagent quality (PPh3, DIAD). Use more acidic nucleophile. decision_mitsunobu->solution_mitsunobu_reagents Yes solution_mitsunobu_conditions Optimize reaction time and temperature. decision_mitsunobu->solution_mitsunobu_conditions No, side products solution_fluorination_temp Lower reaction temperature (-78°C). decision_fluorination->solution_fluorination_temp Yes solution_fluorination_reagent Use alternative reagent (e.g., PyFluor). decision_fluorination->solution_fluorination_reagent Yes, and temp is low

References

Technical Support Center: (4S)-1-Boc-4-fluoro-D-proline Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the coupling conditions of (4S)-1-Boc-4-fluoro-D-proline in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency with this compound?

A1: Low coupling efficiency with this reagent can stem from several factors:

  • Steric Hindrance: The bulky Boc protecting group combined with the cyclic structure of proline can physically obstruct the reaction.[1] The fluorine substituent can also influence the ring pucker, potentially increasing steric hindrance in certain contexts.[2][3]

  • Secondary Amine Reactivity: Proline derivatives are secondary amines, which are inherently less nucleophilic and reactive than the primary amines of other amino acids.[4]

  • Suboptimal Activation: The chosen coupling reagent or activation time may be insufficient to overcome the higher energy barrier associated with this sterically hindered amino acid.[1]

  • Solvent Issues: In solid-phase peptide synthesis (SPPS), inadequate resin swelling or peptide aggregation in the chosen solvent can mask the N-terminal amine, preventing efficient coupling.[1]

Q2: Which coupling reagents are most effective for this fluorinated proline derivative?

A2: For sterically hindered amino acids like this compound, stronger, modern coupling reagents are highly recommended. Urionium/aminium-based reagents are generally preferred over carbodiimides for difficult couplings.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Widely considered one of the most effective reagents for hindered couplings, HATU reacts quickly and is known to suppress racemization.[1][5][6]

  • HBTU (HBTU/HOBt): A standard and effective choice, though HATU is often preferred for particularly challenging sequences.[1][7]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent suitable for hindered couplings.[1]

  • COMU: A newer generation uronium salt that shows coupling efficiencies comparable to HATU, with the added benefits of being non-explosive and having better solubility.[6]

Q3: What impact does the fluorine atom have on the reaction?

A3: The fluorine atom at the 4-position has significant stereoelectronic effects:

  • Ring Pucker: The electron-withdrawing nature of fluorine influences the pyrrolidine (B122466) ring's conformation. For the (4S) configuration, it strongly biases the ring towards a Cγ-endo pucker.[3][8][9] This conformational preference can affect the accessibility of the amine for the incoming activated carboxyl group.

  • Amide Bond Isomerization: Fluorination can alter the kinetics of cis-trans isomerization around the peptide bond.[8][10] While this is more critical for the final peptide structure, a predisposition towards a specific isomer could subtly influence reaction rates.

  • No Direct Interference: The fluorine itself is generally considered an "innocent bystander" in the coupling reaction, meaning it does not directly participate in the amide bond formation.[2] Its influence is primarily conformational.

Q4: Can I use standard Boc-SPPS protocols for this amino acid?

A4: Yes, but with modifications. Standard protocols may need to be optimized to account for the reduced reactivity. Key adjustments include:

  • Extended Coupling Times: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to ensure completion.[1][11]

  • Double Coupling: After the initial coupling reaction, repeat the step with a fresh solution of the activated amino acid to acylate any remaining free amines.[1][4]

  • Increased Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) relative to the resin substitution level.[1]

  • Monitoring: Use a qualitative test like the Kaiser or ninhydrin (B49086) test to confirm the absence of free primary amines before proceeding to the next step.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield / Incomplete Coupling 1. Insufficient reagent activation.2. Steric hindrance.3. Peptide aggregation on resin.1. Use a more powerful coupling reagent like HATU or COMU.[6]2. Pre-activate the amino acid for 2-5 minutes before adding to the resin.[1]3. Increase coupling time to 2-4 hours or perform a double coupling.[1][4]4. Increase equivalents of amino acid and reagents to 3-5x.[1]5. Consider switching to a solvent known to disrupt aggregation, like DMF with 10% DMSO.
Presence of Deletion Sequences Incomplete acylation of the N-terminal amine in the previous cycle.1. Implement a capping step after the coupling reaction using acetic anhydride (B1165640) to permanently block any unreacted amino groups.[12]2. Ensure complete coupling by monitoring with a ninhydrin test before deprotection.[7]
Epimerization (Racemization) Over-activation or use of a strong, non-hindered base. The risk is generally lower with N-urethane protected amino acids but not zero.[13]1. Add an epimerization suppressant like HOBt or HOAt if not already part of the coupling reagent (e.g., when using DIC/DCC).[5]2. Use a more sterically hindered base like DIPEA (Diisopropylethylamine) instead of TEA (Triethylamine).[6]3. Avoid prolonged pre-activation times.
Difficulty in Purification Presence of closely related side-products from incomplete reactions.1. Optimize the coupling efficiency to >99.5% per step to maximize the purity of the crude product.[12]2. Use a capping strategy to make deletion sequences more distinct from the target peptide during purification.[12]

Data & Protocols

Comparison of Coupling Reagents

The following table summarizes typical conditions and outcomes for coupling sterically hindered amino acids. Yields are illustrative and highly sequence-dependent.

Coupling ReagentEquivalents (AA:Reagent:Base)Typical SolventCoupling TimeRelative Efficiency
HATU/HOAt 3 : 2.9 : 6DMF1-2 hoursExcellent[1]
HBTU/HOBt 3 : 2.9 : 6DMF2-4 hoursVery Good[1]
PyBOP 3 : 3 : 6DMF/DCM2-4 hoursVery Good[1]
DIC/HOBt 3 : 3 : -DCM or DMF4-8 hoursGood
Standard Protocol: HATU-Mediated Coupling in SPPS

This protocol assumes a standard Boc-SPPS workflow on a solid support (e.g., PAM resin).[14]

  • Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM), then wash thoroughly with Dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.[14] Wash the resin with DCM, then IPA (Isopropanol), and finally DMF.

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes). Wash again with DMF to remove excess base.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

  • Activation & Coupling: Add DIPEA (6 eq.) to the activation mixture and vortex for 2-5 minutes (pre-activation).[1] Immediately add this solution to the neutralized resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin test. If the test is positive (indicating free amines), filter, wash, and repeat steps 4-6 (double coupling).

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, DCM, and IPA to remove all soluble reagents and byproducts before proceeding to the next cycle.[1]

Visual Guides

Experimental Workflow for Coupling

G cluster_prep Preparation cluster_couple Coupling cluster_verify Verification & Progression Resin 1. Swell & Wash Resin Deprotect 2. Boc Deprotection (TFA/DCM) Resin->Deprotect Neutralize 3. Neutralize (DIPEA/DMF) Deprotect->Neutralize Activate 4. Pre-activate Amino Acid (Boc-F-Pro + HATU + DIPEA) Neutralize->Activate Couple 5. Add to Resin (2-4 hours) Activate->Couple Monitor 6. Ninhydrin Test? Couple->Monitor Monitor->Couple Positive (Double Couple) Wash 7. Final Wash Monitor->Wash Negative Next 8. Proceed to Next Cycle Wash->Next

Caption: Standard workflow for a single coupling cycle in Boc-SPPS.

Troubleshooting Decision Tree

G Start Low Coupling Yield CheckReagent Using HATU/COMU? Start->CheckReagent CheckTime Coupling > 2h? CheckReagent->CheckTime Yes Sol_Reagent Action: Switch to HATU or COMU CheckReagent->Sol_Reagent No CheckEquiv Used >3 eq. AA? CheckTime->CheckEquiv Yes Sol_Time Action: Increase coupling time to 2-4h CheckTime->Sol_Time No CheckDouble Performed Double Coupling? CheckEquiv->CheckDouble Yes Sol_Equiv Action: Increase AA and reagent equivalents CheckEquiv->Sol_Equiv No Sol_Double Action: Perform a second coupling CheckDouble->Sol_Double No Sol_Final Consider sequence-specific aggregation issues. Try different solvent (e.g., NMP). CheckDouble->Sol_Final Yes

Caption: Decision tree for troubleshooting low coupling yields.

References

Technical Support Center: Purification of Peptides Containing (4S)-1-Boc-4-fluoro-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating (4S)-1-Boc-4-fluoro-D-proline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

A1: The main difficulties arise from the unique physicochemical properties of this modified amino acid. The bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group, combined with the fluorine atom, significantly increases the hydrophobicity of the peptide. This can lead to several issues, including:

  • Poor solubility in the aqueous mobile phases commonly used in reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • A heightened tendency for aggregation , which can complicate purification, reduce yield, and lead to broad or tailing peaks.[2][3]

  • Strong retention on RP-HPLC columns, often requiring high concentrations of organic solvent for elution.[1]

  • The potential for the formation of diastereomers during synthesis, which can be challenging to separate from the target peptide.[4][5]

Q2: How does the this compound residue affect the retention time of my peptide in RP-HPLC?

A2: The inclusion of this compound will generally increase the retention time of your peptide on a reverse-phase column compared to a similar peptide containing a standard proline or even a non-Boc-protected fluoro-proline. This is due to the increased hydrophobicity imparted by both the fluorine atom and the Boc group. You may need to adjust your gradient conditions, using a higher percentage of organic solvent, to ensure timely elution of your peptide.

Q3: Can I use standard RP-HPLC conditions for purifying peptides with this modification?

A3: Yes, standard RP-HPLC is the most common method for purifying these peptides.[6][7] However, you will likely need to optimize the conditions to achieve good resolution and purity. Key parameters to adjust include the gradient slope, the organic modifier (acetonitrile is common, but isopropanol (B130326) or methanol (B129727) can alter selectivity), and the ion-pairing agent (trifluoroacetic acid, TFA, at 0.1% is standard).[6]

Q4: Is the Boc protecting group stable during RP-HPLC purification?

A4: The Boc group is sensitive to strong acids.[8][9] While the 0.1% TFA typically used in RP-HPLC mobile phases is generally considered mild enough for the duration of a chromatographic run, prolonged exposure or higher concentrations of acid could lead to premature deprotection. It is advisable to neutralize and lyophilize the purified fractions promptly to minimize this risk.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your peptide containing this compound.

Issue 1: Poor Resolution or Co-elution of Peaks
  • Symptoms: The target peptide peak is not well-separated from impurities, or multiple peaks overlap.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Diastereomers Diastereomers can have very similar retention times. Try using a shallower gradient around the elution point of your target peptide to improve separation.[6] Experiment with different C18 column chemistries or consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity. In some cases, chiral chromatography may be necessary for complete separation.[7][10]
Inappropriate Gradient A steep gradient may not provide sufficient resolution. Optimize the gradient by making it shallower over the range where your peptide and key impurities elute.[6]
Suboptimal Organic Modifier While acetonitrile (B52724) is the standard, switching to methanol or isopropanol can change the elution order and improve the separation of closely eluting compounds.
Column Overload Injecting too much crude peptide can lead to broad, poorly resolved peaks. Reduce the sample load to improve peak shape and resolution.
Issue 2: Broad or Tailing Peaks
  • Symptoms: The main peptide peak is asymmetrical and spread out.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Peptide Aggregation The high hydrophobicity of the peptide can lead to aggregation. Dissolve the crude peptide in a stronger solvent, such as one with a higher percentage of organic phase or containing a small amount of DMSO or NMP, before injection.[2] Using chaotropic agents in the mobile phase can also help disrupt aggregation.
Secondary Interactions with Silica Free silanol (B1196071) groups on the stationary phase can interact with the peptide, causing tailing. Ensure your mobile phase contains a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) to mask these groups.[6]
Column Degradation The column frit may be partially blocked, or the stationary phase may be degraded. Try flushing the column or using a new one.
Issue 3: Low Peptide Solubility in Purification Buffer
  • Symptoms: Difficulty dissolving the lyophilized crude peptide in the initial mobile phase (e.g., water with 0.1% TFA).

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Highly Hydrophobic Peptide Sequence The presence of this compound and other hydrophobic residues can significantly reduce aqueous solubility.[1] Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first, and then slowly dilute it with the aqueous mobile phase.
Peptide Aggregation Aggregation can reduce solubility. Sonication can help to break up aggregates and improve dissolution.
Incorrect pH The overall charge of the peptide can affect its solubility. For acidic peptides, dissolving in a slightly basic solution might help, while basic peptides may dissolve better in a slightly acidic solution.
Issue 4: Low Yield or Poor Recovery of Purified Peptide
  • Symptoms: The amount of purified peptide obtained is significantly lower than expected.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Peptide Precipitation on Column If the peptide is not fully soluble in the mobile phase, it can precipitate on the column upon injection. Ensure the peptide is fully dissolved before injection, and consider using a mobile phase with a higher initial organic content if solubility is a major issue.
Irreversible Adsorption to the Column Highly hydrophobic peptides can sometimes bind irreversibly to the stationary phase. A stronger elution solvent or a different column chemistry might be necessary.
Degradation During Purification Although generally stable, prolonged exposure to acidic conditions can potentially lead to some degradation or loss of the Boc group. Minimize the time the peptide spends in the acidic mobile phase by working efficiently and lyophilizing the collected fractions promptly.[6]

Experimental Protocols

General Protocol for RP-HPLC Purification

This protocol provides a starting point for the purification of peptides containing this compound. Optimization will likely be required based on the specific properties of your peptide.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent (e.g., DMSO, DMF, or acetonitrile).

    • Dilute the dissolved peptide with Buffer A (see below) to the desired concentration for injection. Ensure the final solution is clear and free of particulates. If necessary, centrifuge or filter the sample.

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system.

    • Column: A C18 reverse-phase column is a good starting point. Dimensions will depend on the amount of peptide to be purified (e.g., for up to 50 mg of crude peptide, a 10 mm ID x 250 mm length column is suitable).

    • Detection: UV detection at 214 nm and 280 nm.

  • Mobile Phases:

    • Buffer A: 0.1% (v/v) TFA in water.

    • Buffer B: 0.1% (v/v) TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

    • Gradient: A typical starting gradient could be a linear increase from 10% to 70% Buffer B over 60 minutes. This should be optimized based on the retention time of your peptide. For better separation of diastereomers or other closely eluting impurities, a shallower gradient (e.g., 0.5% Buffer B per minute) around the elution point of the target peptide is recommended.[6]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry to identify the fractions containing the desired peptide.

    • Pool the pure fractions, freeze, and lyophilize to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis and Final Product s1 Solid-Phase Peptide Synthesis (incorporating this compound) s2 Cleavage and Deprotection s1->s2 s3 Crude Peptide Precipitation s2->s3 p1 Solubilization of Crude Peptide s3->p1 p2 Preparative RP-HPLC p1->p2 p3 Fraction Collection p2->p3 a1 Purity Analysis (Analytical HPLC, MS) p3->a1 a2 Pooling of Pure Fractions a1->a2 a3 Lyophilization a2->a3 a4 Pure Peptide a3->a4 troubleshooting_logic cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_solubility Solubility Issues start Purification Issue Identified res_issue Co-eluting Peaks? start->res_issue Resolution Problem ps_issue Broad/Tailing Peaks? start->ps_issue Peak Shape Problem sol_issue Crude Peptide Insoluble? start->sol_issue Solubility Problem res_sol1 Optimize Gradient (shallower) res_issue->res_sol1 res_sol2 Change Organic Modifier res_issue->res_sol2 res_sol3 Reduce Sample Load res_issue->res_sol3 ps_sol1 Improve Sample Solubility (use DMSO) ps_issue->ps_sol1 ps_sol2 Check TFA Concentration ps_issue->ps_sol2 ps_sol3 Check Column Health ps_issue->ps_sol3 sol_sol1 Use Stronger Initial Solvent sol_issue->sol_sol1 sol_sol2 Sonication sol_issue->sol_sol2 sol_sol3 Adjust pH sol_issue->sol_sol3

References

(4S)-1-Boc-4-fluoro-D-proline stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of (4S)-1-Boc-4-fluoro-D-proline in various solvents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to the degradation of this compound.

Issue Potential Cause Recommended Solution
Loss of Boc protecting group during storage or reaction. Acidic Conditions: The Boc group is highly sensitive to acid and can be cleaved, leading to the free amine.[1][]- Ensure all solvents are anhydrous and free of acidic impurities.- Avoid prolonged exposure to protic solvents, especially at elevated temperatures.- If acidic conditions are necessary for a subsequent step, perform the reaction at a low temperature and for the minimum time required.
Unexpected side products observed in NMR or LC-MS analysis. Defluorination: Although the C-F bond is generally strong, prolonged exposure to harsh conditions or specific reagents could lead to defluorination.- Avoid strong bases and nucleophiles.- Use mild reaction conditions whenever possible.- Analyze for potential defluorinated byproducts using mass spectrometry.
Low yield in coupling reactions. Steric Hindrance and Reduced Reactivity: The fluorine atom can influence the conformation of the proline ring, and the secondary amine of proline is inherently less nucleophilic, which can slow down coupling reactions.[3]- Consider double coupling the amino acid following the fluorinated proline residue.[3]- Use a more potent coupling reagent, such as HATU or HCTU.
Presence of diastereomers in the final product. Racemization: Harsh basic or acidic conditions, as well as certain coupling reagents, can promote racemization at the alpha-carbon of the amino acid.- Avoid strong bases. Use milder bases like diisopropylethylamine (DIPEA) if necessary.- Utilize coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store the compound at -20°C or -80°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture exposure.[4] For short-term storage, refrigeration at 4°C is acceptable.

Q2: Which solvents are most suitable for dissolving this compound for immediate use?

A2: Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are generally suitable for dissolving the compound for reactions. It is crucial to use anhydrous grade solvents to minimize degradation.

Q3: Can I use protic solvents like methanol (B129727) or ethanol?

A3: While this compound may be soluble in protic solvents, their use should be minimized, especially for prolonged periods or at elevated temperatures. Protic solvents can facilitate the hydrolysis of the Boc group, particularly if any acidic impurities are present.

Q4: How can I monitor the stability of this compound in my solvent system?

A4: The stability can be monitored using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).[5][6][7] This will allow you to quantify the parent compound and detect any degradation products over time. A detailed protocol is provided below.

Q5: What are the primary degradation pathways for this compound?

A5: The two most likely degradation pathways are:

  • Acid-catalyzed deprotection: Cleavage of the Boc group to yield the free amine, isobutylene, and carbon dioxide.[1]

  • Defluorination: Loss of the fluorine atom, which is less common under standard conditions but can be a concern with certain reagents or harsh conditions.

Solvent Stability Data

The following table provides an illustrative summary of the stability of this compound in common laboratory solvents under controlled conditions. Note: This data is representative and intended for guidance. Actual stability may vary based on specific experimental conditions, including water content, purity of solvents, and temperature.

Solvent Type Condition Time Purity (%) Primary Degradant
Dichloromethane (DCM)AproticRoom Temp24h>99N/A
N,N-Dimethylformamide (DMF)AproticRoom Temp24h>99N/A
Acetonitrile (ACN)AproticRoom Temp24h>98Minor Boc-deprotection
Tetrahydrofuran (THF)AproticRoom Temp24h>98Minor Boc-deprotection
Methanol (MeOH)ProticRoom Temp24h~95Boc-deprotection
WaterProticRoom Temp, pH 724h~92Boc-deprotection
10% TFA in DCMAcidicRoom Temp1h<5Boc-deprotection

Experimental Protocols

Protocol for Assessing Solvent Stability using HPLC

This protocol outlines a method to determine the stability of this compound in a chosen solvent.

1. Materials and Reagents:

  • This compound
  • HPLC-grade solvents to be tested (e.g., DCM, DMF, ACN, MeOH)
  • HPLC system with UV or MS detector
  • C18 reversed-phase HPLC column
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Autosampler vials

2. Sample Preparation: a. Prepare a stock solution of this compound in the test solvent at a concentration of 1 mg/mL. b. Aliquot the solution into several autosampler vials. c. Analyze one vial immediately (T=0 baseline). d. Store the remaining vials under the desired test conditions (e.g., room temperature, 40°C).

3. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection: UV at 210 nm or MS
  • Gradient:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-18 min: 90% B
  • 18-20 min: 90% to 10% B
  • 20-25 min: 10% B

4. Data Analysis: a. Analyze the samples at predetermined time points (e.g., 1h, 4h, 8h, 24h). b. Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample. c. Identify any new peaks in the chromatogram, which may correspond to degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 1 mg/mL stock solution in test solvent aliquot Aliquot into vials prep_stock->aliquot t0_analysis T=0 HPLC Analysis (Baseline) aliquot->t0_analysis storage Store vials under test conditions aliquot->storage timed_analysis Analyze at time points (1, 4, 8, 24h) storage->timed_analysis calc_purity Calculate % remaining parent compound timed_analysis->calc_purity id_degradants Identify degradation products timed_analysis->id_degradants degradation_pathways cluster_deprotection Acid-Catalyzed Deprotection cluster_defluorination Defluorination parent This compound deprotected (4S)-4-fluoro-D-proline parent->deprotected H+ isobutylene Isobutylene parent->isobutylene H+ co2 CO2 parent->co2 H+ defluorinated (4S)-1-Boc-4-hydroxy-D-proline parent->defluorinated Harsh Conditions

References

Technical Support Center: Handling Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated amino acids. This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated amino acid poorly soluble in aqueous buffers?

A1: Fluorination, particularly extensive fluorination, significantly increases the hydrophobicity of an amino acid side chain.[][2] This "fluorous" effect can lead to poor solubility in aqueous solutions. Aromatic fluorinated amino acids, in particular, can greatly alter the solubility profiles of peptides.[3]

Troubleshooting Steps:

  • Co-solvents: Try adding a small percentage of an organic co-solvent like DMSO or DMF to your buffer.

  • pH Adjustment: The solubility of amino acids is pH-dependent. Adjusting the pH away from the isoelectric point (pI) can increase solubility.

  • Detergents: For highly hydrophobic sequences, a mild non-ionic detergent might be necessary to maintain solubility.

  • Sequence Design: When designing peptides, flank the fluorinated residue with more hydrophilic amino acids to improve the overall solubility of the molecule.

Q2: I'm observing low coupling efficiency during solid-phase peptide synthesis (SPPS) with a fluorinated amino acid. What's going wrong?

A2: This is a common issue. The strong electron-withdrawing effect of fluorine atoms, especially when close to the amino acid backbone, can decrease the nucleophilicity of the α-amino group.[2] This deactivation makes the coupling reaction slower and less efficient compared to non-fluorinated analogs.

Troubleshooting Steps:

  • Extended Coupling Times: Double the standard coupling time for the fluorinated residue.

  • Double Coupling: Perform the coupling step twice to ensure maximum incorporation.

  • Stronger Coupling Reagents: Switch to a more potent coupling reagent, such as HATU or HCTU.

  • Elevated Temperature: Gently warming the reaction vessel (e.g., to 40-50°C) can sometimes improve coupling efficiency, but must be done cautiously to avoid racemization.

Q3: My final peptide containing a fluorinated amino acid is difficult to purify via RP-HPLC. Why?

A3: The increased hydrophobicity from fluorination can cause peptides to bind very strongly to the C18 stationary phase of reverse-phase (RP) columns. This can lead to broad peaks, poor resolution, and sometimes irreversible binding. Synthesis of fluoropeptides can be challenging, requiring adaptation of purification methods.[4]

Troubleshooting Steps:

  • Shallower Gradient: Use a shallower acetonitrile (B52724) or methanol (B129727) gradient to improve separation.

  • Different Stationary Phase: Consider a less hydrophobic stationary phase, such as C8 or C4.

  • Ion-Pairing Agent: Ensure an appropriate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) is present in your mobile phases (typically 0.1%).

  • Alternative Purification: For extremely "fluorous" peptides, alternative purification techniques like fluorous solid-phase extraction (F-SPE) might be necessary.

Q4: I'm seeing unexpected or multiple signals in my 19F NMR spectrum. What does this indicate?

A4: The chemical shift of a 19F nucleus is extremely sensitive to its local chemical environment.[5][6] Multiple signals can arise from several factors:

  • Conformational Heterogeneity: If your peptide or protein exists in multiple stable conformations that exchange slowly on the NMR timescale (e.g., cis/trans isomers of a proline residue), you may see distinct 19F signals for each state.[5]

  • Aggregation: Aggregation can lead to signal broadening or the appearance of new signals corresponding to different oligomeric states.

  • Incomplete Purification: Impurities from the synthesis could contain fluorine.

  • Degradation: The fluorinated amino acid may be degrading under the experimental conditions.

Troubleshooting Steps:

  • Confirm Purity: Re-check the purity of your sample by LC-MS.

  • Variable Temperature NMR: Acquiring spectra at different temperatures can help distinguish between conformational exchange and static heterogeneity.

  • Concentration Dependence: Run NMR at different sample concentrations to check for aggregation-dependent chemical shifts.

Troubleshooting Guides

Guide 1: Low Yield in Peptide Synthesis

This guide provides a logical workflow to troubleshoot low yields when incorporating fluorinated amino acids.

G cluster_0 Troubleshooting Low SPPS Yield start Low Peptide Yield Observed check_coupling Check Coupling of Fluorinated Residue start->check_coupling coupling_failed Coupling Incomplete? check_coupling->coupling_failed increase_time Action: Increase Coupling Time &/or Use Stronger Reagent (HATU) coupling_failed->increase_time Yes check_deprotection Check Fmoc-Deprotection Step coupling_failed->check_deprotection No success Yield Improved increase_time->success deprotection_failed Deprotection Incomplete? check_deprotection->deprotection_failed increase_deprot_time Action: Increase Deprotection Time or Use DBU in Piperidine deprotection_failed->increase_deprot_time Yes check_stability Assess Amino Acid Stability Under Synthesis Conditions deprotection_failed->check_stability No increase_deprot_time->success degradation Degradation Occurring? check_stability->degradation modify_protocol Action: Modify Cleavage Cocktail or Synthesis Protocol degradation->modify_protocol Yes degradation->success No, Issue Resolved modify_protocol->success G cluster_1 Effects of Side-Chain Fluorination fluorination Fluorination (C-H → C-F) hydrophobicity ↑ Increased Hydrophobicity (Fluorous Effect) fluorination->hydrophobicity pka ↓ Lowered pKa (Increased Acidity) fluorination->pka conformation Altered Conformational Preference (Gauche Effect) fluorination->conformation stability ↑ Enhanced Proteolytic & Thermal Stability fluorination->stability solubility ↓ Decreased Aqueous Solubility hydrophobicity->solubility Leads to reactivity ↓ Decreased Amine Nucleophilicity pka->reactivity Leads to folding Altered Peptide/Protein Folding conformation->folding Impacts binding Modulated Protein-Protein Interactions stability->binding Can Affect

References

Technical Support Center: (4S)-1-Boc-4-fluoro-D-proline in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the use of (4S)-1-Boc-4-fluoro-D-proline in Solid-Phase Peptide Synthesis (SPPS). The following question-and-answer format directly addresses specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing low coupling efficiency when using this compound. What could be the cause and how can I improve it?

A1: Low coupling efficiency with this compound can be attributed to several factors, including steric hindrance and the electron-withdrawing nature of the fluorine atom. The presence of the bulky Boc protecting group combined with the unique stereochemistry of the D-proline analog can slow down the coupling reaction compared to standard amino acids[1].

Troubleshooting Steps:

  • Optimize Coupling Reagents: Employ highly efficient coupling reagents. Carbodiimide-based reagents such as DCC or DIC in the presence of an additive like HOBt or HOAt are standard. However, for challenging couplings involving sterically hindered amino acids, phosphonium-based (PyBOP, PyAOP) or aminium-based (HBTU, HATU) reagents are often more effective. HATU, in particular, is frequently used for coupling fluorinated amino acids[2].

  • Extend Coupling Time: Double the standard coupling time to ensure the reaction goes to completion. Monitor the reaction progress using a qualitative test like the Kaiser test or the TNBS test to confirm the absence of free amines before proceeding to the next step.

  • Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents) relative to the resin loading capacity.

  • Solvent Selection: Ensure the use of high-purity, amine-free DMF or NMP as the reaction solvent. In cases of on-resin aggregation, using a "Magic Mixture" (e.g., DMF/DCM/NMP with added chaotropic salts) can improve solvation[3][4].

Q2: Are there specific challenges associated with the Boc deprotection of the this compound residue?

A2: The electron-withdrawing effect of the fluorine atom at the C4 position can influence the electronic properties of the pyrrolidine (B122466) ring and the amide bond[5][6]. This may have a minor effect on the kinetics of the Boc deprotection step.

Troubleshooting Steps:

  • Standard Deprotection Protocol: Typically, standard Boc deprotection conditions using 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes are effective[7].

  • Monitor Deprotection: If incomplete deprotection is suspected, a second TFA treatment can be performed. It is crucial to ensure complete removal of the Boc group to avoid truncated peptide sequences.

  • Scavengers: When working with peptides containing sensitive residues like Trp, Met, or Cys, the inclusion of scavengers (e.g., 2-5% triisopropylsilane (B1312306) (TIS), 2-5% water, or 1-2% ethanedithiol (EDT)) in the deprotection cocktail is recommended to prevent side reactions from carbocations generated during deprotection[8].

Q3: What are potential side reactions involving this compound during SPPS, and how can they be minimized?

A3: While specific side reactions for this compound are not extensively documented, general SPPS side reactions should be considered[9]. The presence of the fluorine atom is generally stable under standard SPPS conditions.

Potential Issues & Preventative Measures:

  • Racemization: Racemization is a general concern in peptide synthesis, though it is less common for proline residues due to their cyclic structure. Using appropriate coupling reagents (e.g., aminium/phosphonium salts with additives like HOBt or HOAt) and avoiding excessive exposure to base can minimize this risk.

  • Aggregation: Peptides containing proline analogs can help disrupt secondary structures that lead to aggregation[4][10]. However, in long or hydrophobic sequences, aggregation can still occur. If aggregation is suspected (indicated by poor swelling of the resin or slow reaction kinetics), consider using specialized resins (e.g., PEG-based resins), chaotropic salts, or pseudoproline dipeptides in other parts of the sequence to improve solvation[3][4][10].

Quantitative Data Summary

For optimal coupling of this compound, the following conditions can be used as a starting point. Monitoring each coupling step is highly recommended.

ParameterStandard CouplingRecommended for this compound
Amino Acid Excess 2-3 equivalents3-5 equivalents
Coupling Reagent HBTU/HOBt or DIC/HOBtHATU/HOAt or PyAOP/HOAt
Reagent Excess 2-3 equivalents3-5 equivalents
Base DIPEA or 2,4,6-CollidineDIPEA or 2,4,6-Collidine
Base Excess 4-6 equivalents6-10 equivalents
Coupling Time 30-60 minutes60-120 minutes (or until completion by test)
Solvent DMF or NMPHigh-purity, amine-free DMF or NMP

Experimental Protocols

Protocol 1: Coupling of this compound

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, wash the resin with DMF (3 x 5 mL).

  • Boc Deprotection: Treat the resin with 25% TFA in DCM (5 mL) for 2 minutes. Drain the solution. Add fresh 25% TFA in DCM (5 mL) and agitate for 20-30 minutes.

  • Washing: Wash the resin with DCM (3 x 5 mL), followed by isopropanol (B130326) (2 x 5 mL), and finally DMF (5 x 5 mL).

  • Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 5 mL) for 2 minutes each. Wash with DMF (3 x 5 mL).

  • Coupling:

    • In a separate vessel, dissolve this compound (0.3 mmol, 3 eq.) and HATU (0.3 mmol, 3 eq.) in 2 mL of DMF.

    • Add DIPEA (0.6 mmol, 6 eq.) to the activation solution and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 60-120 minutes at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 x 5 mL) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Troubleshooting_Workflow start Start: Incorporation of this compound coupling_issue Problem: Low Coupling Efficiency start->coupling_issue During coupling deprotection_issue Problem: Incomplete Boc Deprotection start->deprotection_issue After coupling side_reaction_issue Problem: Suspected Side Reaction start->side_reaction_issue During/After synthesis check_reagents Use High-Efficiency Reagents (e.g., HATU, PyAOP) coupling_issue->check_reagents extend_time Extend Coupling Time (e.g., double the standard time) coupling_issue->extend_time increase_excess Increase Reagent Excess (3-5 equivalents) coupling_issue->increase_excess standard_deprotection Use Standard Conditions (25-50% TFA in DCM) deprotection_issue->standard_deprotection add_scavengers Add Scavengers for Sensitive Residues deprotection_issue->add_scavengers check_aggregation Assess for Aggregation (resin swelling, reaction kinetics) side_reaction_issue->check_aggregation monitor_coupling Monitor with Kaiser/TNBS Test check_reagents->monitor_coupling extend_time->monitor_coupling increase_excess->monitor_coupling monitor_coupling->extend_time Positive Test success Successful Incorporation monitor_coupling->success Negative Test repeat_deprotection Repeat TFA Treatment standard_deprotection->repeat_deprotection If still incomplete repeat_deprotection->success add_scavengers->success use_disrupting_agents Use Aggregation Disrupting Solvents/Additives check_aggregation->use_disrupting_agents Aggregation detected check_aggregation->success No aggregation use_disrupting_agents->success

Caption: Troubleshooting workflow for SPPS with this compound.

References

Validation & Comparative

A Comparative Guide to (4S)-1-Boc-4-fluoro-D-proline and (4R)-1-Boc-4-fluoro-L-proline: Stereochemical Tools for Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. Fluorinated proline analogs, in particular, have emerged as powerful tools for modulating peptide conformation, stability, and biological activity. The strong inductive effect of the fluorine atom uniquely influences the stereoelectronic properties of the proline ring, allowing for precise control over its pucker and the isomerization of the preceding peptide bond.

This guide provides an objective comparison of two key enantiomeric building blocks: (4S)-1-Boc-4-fluoro-D-proline and (4R)-1-Boc-4-fluoro-L-proline. We will explore their distinct impacts on peptide structure, supported by experimental data, and provide an overview of relevant experimental protocols for their application.

Structural and Conformational Analysis

(4R)-1-Boc-4-fluoro-L-proline and this compound are stereoisomers. The "L" and "D" designations refer to the configuration of the α-carbon (C2), while the "(4R)" and "(4S)" refer to the configuration at the C4 position where the fluorine atom is attached. Specifically, (4R)-1-Boc-4-fluoro-L-proline is the (2S, 4R) isomer, commonly abbreviated as Flp . Its enantiomer is this compound, the (2R, 4S) isomer.

The conformational preferences of these molecules are dictated by stereoelectronic effects, primarily the gauche effect. An electronegative substituent, like fluorine, on the C4 carbon biases the pyrrolidine (B122466) ring to adopt a pucker that positions the fluorine atom gauche to the ring nitrogen. This pre-organizes the peptide backbone into specific dihedral angles.[1][2]

For both (2S,4R)-L-Flp and its enantiomer (2R,4S)-D-Flp, the C4 fluorine substituent strongly favors a Cγ-exo ring pucker. This conformation, in turn, promotes a trans geometry for the preceding Xaa-Pro peptide bond, an interaction stabilized by an n→π* interaction between adjacent carbonyl groups.[3][4][5]

Caption: Key conformational properties of the L- and D-proline analogs.

Performance and Impact on Peptide Structure

While these two molecules share the same intrinsic conformational preferences, their effects on peptide structure are dramatically different due to the chirality of the peptide backbone. Standard peptides are composed of L-amino acids, creating a chiral environment.

(4R)-1-Boc-4-fluoro-L-proline (Flp)

Incorporating Flp into an L-peptide chain serves to reinforce or stabilize specific secondary structures that rely on a Cγ-exo pucker and a trans Xaa-Pro bond.

  • Collagen Stability: The collagen triple helix is a classic example. This structure requires a Cγ-exo pucker in the Yaa position of the repeating Xaa-Yaa-Gly sequence. Substituting proline with Flp in the Yaa position dramatically enhances the thermal stability of the collagen triple helix.[2] In contrast, placing Flp in the Xaa position, which prefers a Cγ-endo pucker, is highly destabilizing.[1][2]

  • Peptide Pre-organization: The strong bias for the trans amide bond makes Flp a valuable tool for pre-organizing a peptide backbone, which can enhance binding affinity to target receptors by reducing the entropic penalty of binding.[4]

Peptide SequenceSubstitution PositionMelting Temperature (Tm)Change in Stability (ΔTm)
(Pro-Hyp-Gly)₁₀-41°C-
(Pro-Flp -Gly)₇Yaa61°C+20°C
(Flp -Pro-Gly)₇Xaa10°C-31°C
Table 1: Experimental data showing the impact of (2S,4R)-4-fluoroproline (Flp) on the thermal stability of collagen mimetic peptides. Data sourced from Hodges and Raines (2003).[2]
This compound

The incorporation of a D-amino acid into a peptide chain composed of L-amino acids is a well-established strategy for increasing proteolytic stability.[6] Proteases, which are chiral enzymes, generally do not recognize or cleave peptide bonds adjacent to D-amino acids.

  • Enhanced Stability: Peptides containing D-proline derivatives exhibit a significantly longer circulating half-life, making them more viable as therapeutic agents.[6]

  • Conformational Constraint: While the intrinsic preference for a Cγ-exo pucker and trans bond remains, placing a D-amino acid forces a local disruption of common L-peptide secondary structures (like α-helices). This property is exploited to induce specific β-turns or other non-natural conformations, which can be critical for mimicking a bioactive loop or enhancing receptor specificity.

Feature(4R)-1-Boc-4-fluoro-L-prolineThis compound
Primary Application Goal Stabilize specific L-peptide conformationsEnhance proteolytic stability; induce turns
Effect on L-Peptide Structure Reinforces structures requiring Cγ-exo puckerDisrupts L-secondary structures; induces turns
Proteolytic Resistance Low (L-amino acid backbone)High (contains a D-amino acid)
Use Case Example Designing hyperstable collagen mimeticsCreating long-lasting peptidomimetic drugs
Table 2: Comparative summary of the primary applications and effects of the L- and D-fluorinated proline analogs in peptide design.

Experimental and Synthetic Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of both proline analogs can be achieved using standard Fmoc-based solid-phase peptide synthesis. A specialized on-resin technique called "proline editing" also allows for the conversion of a previously incorporated hydroxyproline (B1673980) (Hyp) residue into a fluoroproline residue directly on the solid support.[3][7]

Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid using a 20% piperidine (B6355638) solution in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., (4R)-1-Boc-4-fluoro-L-proline) using a coupling reagent like HBTU/DIPEA in DMF. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: Once the sequence is complete, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

spss_workflow start Start with Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling 2. Amino Acid Coupling (Fmoc-Xaa-OH, HBTU) deprotection->coupling wash 3. Wash (DMF, DCM) coupling->wash end_cycle Repeat for all amino acids wash->end_cycle end_cycle->deprotection Next cycle cleavage 4. Cleavage from Resin (TFA Cocktail) end_cycle->cleavage Final cycle purification 5. HPLC Purification cleavage->purification

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Protocol for Synthesis of Fluoroproline Analogs

Both (4R)-fluoro-L-proline and (4S)-fluoro-D-proline can be synthesized from their respective hydroxyproline precursors. The key step is a nucleophilic substitution that introduces the fluorine atom, typically with an inversion of stereochemistry at the C4 position.[3][8] For example, (2S,4R)-4-fluoroproline (Flp) is synthesized from (2S,4S)-4-hydroxyproline.

Methodology (General):

  • Protection: Protect the amine and carboxylic acid groups of the starting hydroxyproline (e.g., Boc protection for the amine, methyl ester for the acid).

  • Fluorination: Activate the hydroxyl group and displace it with a fluoride (B91410) source. A common reagent is Diethylaminosulfur trifluoride (DAST), which results in stereochemical inversion at C4.

  • Deprotection: Remove the protecting groups to yield the final fluorinated proline amino acid.

synthesis_workflow start (2S,4S)-Hydroxyproline (L-cis-Hyp) protect 1. Protection (Boc-Anhydride, MeOH/SOCl₂) start->protect protected_hyp Boc-(2S,4S)-Hyp-OMe protect->protected_hyp fluorinate 2. Fluorination (e.g., DAST) protected_hyp->fluorinate protected_flp Boc-(2S,4R)-Flp-OMe (Inversion at C4) fluorinate->protected_flp deprotect 3. Deprotection (LiOH, then TFA) protected_flp->deprotect end (2S,4R)-4-Fluoroproline (Flp) deprotect->end

Caption: Synthetic pathway for (2S,4R)-4-fluoroproline from hydroxyproline.

Conclusion

This compound and (4R)-1-Boc-4-fluoro-L-proline are powerful, conformationally defined building blocks for peptide and protein engineering. Despite being enantiomers with identical intrinsic conformational biases, their utility in the chiral context of an L-peptide is distinct and complementary.

  • Choose (4R)-1-Boc-4-fluoro-L-proline (Flp) when the goal is to stabilize a specific native conformation, such as a collagen triple helix, or to pre-organize a peptide backbone into a trans-amide geometry to enhance binding.

  • Choose this compound when the primary objective is to increase proteolytic resistance for in vivo applications or to introduce a specific turn or non-natural kink in the peptide backbone to create novel peptidomimetics.

The selection between these two reagents should be guided by the desired final attributes of the synthetic peptide—be it enhanced structural stability or improved pharmacokinetic properties.

References

A Comparative Guide to (4S)-1-Boc-4-fluoro-D-proline and Other Proline Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Proline and its analogs are fundamental building blocks in medicinal chemistry and peptide design. The unique constrained pyrrolidine (B122466) ring of proline introduces significant conformational rigidity into peptide backbones, influencing their structure and function. (4S)-1-Boc-4-fluoro-D-proline is a valuable synthetic derivative that, along with other proline analogs, offers a powerful tool to modulate the physicochemical and biological properties of peptides and small molecule therapeutics. This guide provides an objective comparison of this compound with other key proline analogs, supported by experimental data, to aid researchers in selecting the optimal building block for their specific applications.

Physicochemical and Conformational Properties

The introduction of substituents onto the proline ring dramatically influences its stereoelectronic properties, which in turn dictates the pyrrolidine ring's pucker and the cis/trans isomerization of the preceding peptide bond. These conformational biases are critical for pre-organizing peptide backbones into desired secondary structures, thereby enhancing stability and biological activity.

Ring Pucker and Peptide Bond Isomerization

The pyrrolidine ring of proline predominantly adopts two puckered conformations: Cγ-exo and Cγ-endo. The energy barrier between these states is low, but substitution on the ring can create a strong preference for one over the other. This preference is directly linked to the cis/trans isomerization of the Xaa-Pro peptide bond, a rate-limiting step in protein folding.[1]

  • (4S)-Fluoroproline ((4S)-FPro) , the parent amino acid of the title compound, strongly favors a Cγ-endo ring pucker. This conformation stabilizes a cis peptide bond.[2]

  • (4R)-Fluoroproline ((4R)-FPro) , in contrast, prefers a Cγ-exo pucker, which favors a trans peptide bond.[2]

This stereoelectronic control allows for the rational design of peptide conformation. For instance, incorporating (4R)-FPro can stabilize polyproline II (PPII) helices, which are crucial for protein-protein interactions, such as those involving SH3 domains.[3]

The workflow for analyzing these conformational preferences typically involves synthesis of the analog, incorporation into a model peptide, and subsequent spectroscopic analysis.

G cluster_synthesis Synthesis & Purification cluster_peptide Peptide Integration cluster_analysis Conformational Analysis start Starting Material (e.g., Hydroxyproline) synth Chemical Synthesis of Proline Analog start->synth purify Purification (HPLC) synth->purify spps Solid-Phase Peptide Synthesis purify->spps cleavage Cleavage & Deprotection spps->cleavage purify_pep Peptide Purification cleavage->purify_pep nmr NMR Spectroscopy (1H, 19F, NOESY, TOCSY) purify_pep->nmr cd Circular Dichroism Spectroscopy nmr->cd xray X-ray Crystallography nmr->xray data Data Interpretation: - Ring Pucker - Cis/Trans Ratio - Secondary Structure cd->data xray->data

Caption: Experimental workflow for conformational analysis of proline analogs.
Quantitative Physicochemical Data

The following table summarizes key physicochemical parameters for this compound and other representative proline analogs. These values are crucial for predicting the behavior of these analogs in biological systems.

Proline AnalogpKa (α-COOH)pKa (α-NH3+)Calculated logPRing Pucker PreferencePredominant Peptide Bond
This compound ~2.0-2.5 (esterified)N/A (Boc-protected)1.4 - 1.8endocis
(4R)-1-Boc-4-fluoro-L-proline ~2.0-2.5 (esterified)N/A (Boc-protected)1.4 - 1.8exotrans
L-Proline 1.99[4]10.60[4]-1.6Flexibletrans (in unstrained peptides)
(2S,4R)-4-Hydroxy-L-proline ~2.2~9.7-2.3exotrans
(2S,4S)-4-Hydroxy-L-proline ~2.2~9.7-2.3endocis
4-Oxo-L-proline ~1.9~9.5-1.2Planar at CγVaries
4,4-Difluoro-L-proline ~1.8~9.2-0.5Flexibletrans

Note: pKa and logP values can vary depending on the specific protecting groups and the experimental or computational method used. The values for the Boc-protected analogs are estimated based on their structure.

Impact on Biological Activity and Stability

The conformational constraints imposed by proline analogs directly translate to altered biological activity and metabolic stability.

Binding Affinity and Receptor Interactions

The pre-organization of peptide ligands into a bioactive conformation can enhance binding affinity by reducing the entropic penalty of binding. This has been explored in the context of SH3 domains, which recognize proline-rich motifs in a polyproline II (PPII) helix conformation.

A signaling pathway involving an SH3 domain-mediated interaction is depicted below, illustrating how proline analogs can be used to probe and modulate these interactions.

G cluster_pathway SH3 Domain-Mediated Signaling cluster_intervention Experimental Intervention GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds & Activates Grb2 Grb2 (Adapter Protein) Contains SH3 domains RTK->Grb2 Recruits SOS SOS (GEF) Contains Pro-rich motif Grb2->SOS Binds via SH3 domains Ras Ras SOS->Ras Activates Downstream Downstream Signaling (e.g., MAPK pathway) Ras->Downstream Peptide Pro-rich Peptide (SOS mimic) Peptide->Grb2 Competitive Inhibition Analog Peptide with Proline Analog (e.g., 4R-FPro to stabilize PPII helix) Analog->Grb2 Potentially Enhanced Inhibition

Caption: Probing SH3 domain signaling with proline analog-containing peptides.

However, studies have shown that simply stabilizing the PPII helix with analogs like (4R)-fluoroproline does not always lead to increased affinity for SH3 domains.[5] This suggests that other factors, such as the electronic environment of the proline ring and specific steric interactions within the binding pocket, also play a crucial role.[6]

Metabolic Stability

The susceptibility of peptides to enzymatic degradation is a major hurdle in their development as therapeutics. The peptide bond preceding proline can be cleaved by proteases, and the rate of this cleavage can be influenced by the conformation of the proline ring. By modifying the proline residue, it is possible to enhance metabolic stability. For example, the introduction of fluorine can sterically hinder protease access and alter the electronic nature of the peptide bond, potentially reducing its susceptibility to hydrolysis.

The following table presents hypothetical comparative metabolic stability data for a model peptide containing different proline analogs when incubated with human liver microsomes.

Proline Analog in Model PeptideHalf-life (t½) in Human Liver Microsomes (minutes)
L-Proline 30
(4S)-Fluoro-D-proline > 120
(4R)-Fluoro-L-proline 90
4-Hydroxy-L-proline 45
4-Oxo-L-proline 20

Note: This data is illustrative. Actual metabolic stability is highly dependent on the full peptide sequence and the specific metabolic enzymes involved.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of proline analogs. Below are summaries of key experimental procedures.

Protocol 1: Determination of pKa by NMR Spectroscopy
  • Sample Preparation: Dissolve a precise amount of the proline analog in D₂O. Prepare a series of buffered solutions with varying pD values (typically spanning 2-3 pH units above and below the expected pKa).

  • NMR Acquisition: Acquire a series of ¹H or ¹⁵N NMR spectra for the analog in each buffered solution at a constant temperature.

  • Data Analysis: Monitor the chemical shift of a nucleus sensitive to the protonation state of the ionizable group (e.g., the α-proton or α-nitrogen). Plot the change in chemical shift (δ) as a function of pD.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Protocol 2: Measurement of logP by the Shake-Flask Method with ¹⁹F NMR Detection
  • System Preparation: Prepare a biphasic system of n-octanol and water (or buffer) and pre-saturate each phase with the other.

  • Partitioning: Dissolve the fluorinated proline analog in one of the phases. Combine the two phases in a vial and shake vigorously for a set period to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Add a known amount of an internal standard to each aliquot. Acquire ¹⁹F NMR spectra.

  • logP Calculation: Determine the concentration of the analog in each phase by integrating the ¹⁹F NMR signal relative to the internal standard. The logP is the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Reaction Mixture Preparation: Prepare an incubation mixture containing liver microsomes, a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), and the proline analog-containing peptide at a known starting concentration.

  • Initiation of Metabolism: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent peptide remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent peptide remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Conclusion

This compound and its related analogs are powerful tools for fine-tuning the properties of peptides and other bioactive molecules. The choice of a specific proline analog should be guided by the desired conformational outcome, the required physicochemical properties, and the biological context. The stereospecific introduction of fluorine, as in this compound, provides a robust method for inducing a cis-amide bond and a Cγ-endo ring pucker, which can be leveraged to stabilize specific peptide conformations. This guide provides a foundational framework for researchers to make informed decisions in the selection and application of proline analogs in their drug discovery and development efforts.

References

A Comparative Guide to Validating the Incorporation of (4S)-1-Boc-4-fluoro-D-proline by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with alternative techniques for validating the successful incorporation of the unnatural amino acid (4S)-1-Boc-4-fluoro-D-proline into synthetic peptides. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical method for their specific needs.

Introduction

The site-specific incorporation of unnatural amino acids, such as this compound, into peptides and proteins is a powerful tool in drug discovery and chemical biology. This modification can enhance proteolytic stability, modulate conformation, and introduce novel functionalities. Rigorous analytical validation is crucial to confirm the precise mass and sequence of the modified peptide, ensuring the fidelity of the synthesis. Mass spectrometry (MS) is a cornerstone technique for this purpose, offering high sensitivity and detailed structural information. This guide compares the utility of high-resolution mass spectrometry with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Edman degradation for the validation of this compound incorporation.

Comparison of Validation Methodologies

Mass spectrometry, ¹⁹F NMR, and Edman degradation each offer distinct advantages and limitations for the validation of peptides containing this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, sequence confirmation, or structural information.

FeatureMass Spectrometry (LC-MS/MS)¹⁹F NMR SpectroscopyEdman Degradation
Primary Function Precise mass determination and sequence confirmation through fragmentation.Detection and quantification of fluorine-containing molecules.Sequential N-terminal amino acid sequencing.
Sample Requirement Low (picomole to femtomole)High (micromole to millimole)Low to moderate (picomole to nanomole)
Quantitative Analysis Relative quantification is straightforward; absolute quantification requires standards.Highly quantitative due to the direct relationship between signal intensity and concentration.Generally not used for quantification of incorporation efficiency.
Structural Information Provides connectivity information through fragmentation patterns.Provides information about the chemical environment of the fluorine atom.Identifies amino acids sequentially from the N-terminus.
Boc-group Compatibility The Boc group can be labile and may require soft ionization techniques or optimized MS conditions to remain intact.The Boc group is stable under NMR conditions and its presence can be confirmed.The Boc-protected N-terminus will block the sequencing reaction.
Fluorine Detection Detects the mass shift due to fluorine incorporation.Directly detects the ¹⁹F nucleus, providing a specific signal with no biological background.Does not directly detect fluorine but identifies the modified proline by its unique retention time.
Throughput HighLow to moderateLow
Instrumentation Widely available in proteomics and analytical laboratories.Requires a spectrometer with a fluorine probe.Specialized instrumentation that is less common than mass spectrometers.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and available instrumentation.

Mass Spectrometry: LC-MS/MS Analysis

This protocol outlines the validation of a synthetic peptide containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a working concentration of 10-100 pmol/µL.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: High-resolution Orbitrap or Q-TOF.

  • MS1 Scan Range: m/z 200-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Collision Energy: Optimized for the precursor ion of interest (typically 25-35 arbitrary units).

  • Data Acquisition: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions.

  • Note on Boc-group: To minimize in-source fragmentation of the Boc group, consider reducing the fragmentor or cone voltage. Using formic acid instead of trifluoroacetic acid (TFA) in the mobile phase can also help preserve the Boc group[1].

4. Data Analysis:

  • Extract the precursor ion mass from the MS1 spectrum and compare it to the theoretical mass of the peptide containing this compound.

  • Analyze the MS/MS fragmentation spectrum to confirm the peptide sequence. Pay close attention to the mass difference of the proline residue and the characteristic fragmentation N-terminal to the proline ("proline effect")[2][3]. The fragmentation of the Boc group (e.g., loss of isobutylene (B52900) or the entire Boc group) can also be a diagnostic indicator[4].

¹⁹F NMR Spectroscopy

This protocol describes the use of ¹⁹F NMR to confirm and quantify the incorporation of this compound.

1. Sample Preparation:

  • Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mM.

  • Add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift (e.g., trifluoroacetic acid) for quantification.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher, equipped with a multinuclear probe.

  • Nucleus: ¹⁹F.

  • Pulse Sequence: Simple one-pulse experiment.

  • Temperature: 298 K.

  • Data Analysis: Integrate the signal corresponding to the fluorine on the proline and the signal from the internal standard. The ratio of these integrals, corrected for the number of fluorine atoms in each molecule, will provide the concentration of the fluorinated peptide.

Edman Degradation

This protocol outlines the N-terminal sequencing of the peptide to confirm the position of the modified proline residue. Note that the N-terminal Boc group must be removed prior to analysis.

1. Sample Preparation:

  • Treat the peptide with an appropriate acid (e.g., trifluoroacetic acid) to remove the Boc protecting group.

  • Purify the deprotected peptide using HPLC.

  • Load 10-100 pmoles of the purified peptide onto the sequencer's sample support.

2. Sequencing:

  • Perform automated Edman degradation using a protein sequencer.

  • The phenylthiohydantoin (PTH) derivative of each amino acid is sequentially cleaved and identified by HPLC based on its retention time compared to known standards[4][5][6][7][8].

  • The PTH-derivative of 4-fluoro-proline will have a unique retention time, confirming its position in the sequence.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each validation technique.

Mass_Spectrometry_Workflow Peptide_Synthesis Peptide Synthesis with This compound LC_Separation LC Separation (C18 Column) Peptide_Synthesis->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Analysis MS1 Analysis (Precursor Mass) ESI->MS1_Analysis MS2_Fragmentation MS/MS Fragmentation (CID/HCD) MS1_Analysis->MS2_Fragmentation Data_Analysis Data Analysis (Sequence Confirmation) MS2_Fragmentation->Data_Analysis F19_NMR_Workflow Peptide_Sample Fluorinated Peptide in Deuterated Solvent Internal_Standard Add ¹⁹F Internal Standard Peptide_Sample->Internal_Standard NMR_Acquisition ¹⁹F NMR Acquisition Internal_Standard->NMR_Acquisition Data_Processing Data Processing (Integration) NMR_Acquisition->Data_Processing Quantification Quantification of Incorporation Data_Processing->Quantification Edman_Degradation_Workflow Boc_Peptide Boc-Protected Peptide Deprotection Boc Deprotection (TFA) Boc_Peptide->Deprotection Purification HPLC Purification Deprotection->Purification Sequencing Automated Edman Sequencing Purification->Sequencing PTH_Analysis PTH-Amino Acid Identification (HPLC) Sequencing->PTH_Analysis

References

A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into peptides has emerged as a powerful tool in medicinal chemistry to enhance their therapeutic properties. This guide provides an objective comparison of the biological activities of fluorinated versus non-fluorinated peptides, supported by experimental data and detailed methodologies. By understanding the multifaceted effects of fluorination, researchers can better design peptide-based therapeutics with improved stability, efficacy, and bioavailability.

Enhanced Proteolytic Stability

A significant hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. Fluorination can offer a solution by sterically hindering the approach of proteases or by altering the electronic properties of the peptide backbone, making it less susceptible to enzymatic cleavage.

A study on Glucagon-like peptide-1 (GLP-1) analogues demonstrated a marked increase in stability against dipeptidyl peptidase-IV (DPP-IV), the primary enzyme responsible for its degradation. The introduction of hexafluoroleucine at specific positions conferred significant resistance to enzymatic hydrolysis.

PeptideSubstitutionHalf-life (t½) vs DPP-IV (hours)Fold Increase in Stability
Native GLP-1-~1.0-
F8-GLP-1 Ala⁸ -> Hfl⁸> 24> 24
F89-GLP-1 Ala⁸ -> Hfl⁸, Glu⁹ -> Hfl⁹> 24> 24
F9-GLP-1 Glu⁹ -> Hfl⁹~1.51.5
F10-GLP-1 Gly¹⁰ -> Hfl¹⁰~2.92.9

Data adapted from a study on GLP-1 analogues.

While fluorination often enhances stability, the effect is not universally predictable and can be influenced by the specific enzyme, the position of fluorination relative to the cleavage site, and the degree of fluorination[1][2].

Experimental Protocol: Proteolytic Stability Assay

Objective: To determine the rate of peptide degradation by a specific protease using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Fluorinated and non-fluorinated peptides

  • Protease (e.g., DPP-IV, trypsin, chymotrypsin)

  • Reaction buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • RP-HPLC system with a C18 column

  • UV detector

Procedure:

  • Prepare a stock solution of the peptide in the reaction buffer to a final concentration of 10 µM.

  • Add the protease to the peptide solution to initiate the reaction (e.g., 20 U/L of DPP-IV).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC. The amount of intact peptide is quantified by measuring the area of the corresponding peak in the chromatogram.

  • The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.

  • The half-life (t½) of the peptide is determined by fitting the data to a one-phase decay model.

Proteolytic_Stability_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Peptide Peptide Solution (10 µM) Incubation Incubate at 37°C Peptide->Incubation Enzyme Protease (e.g., DPP-IV) Enzyme->Incubation Aliquots Withdraw Aliquots at Time Points Incubation->Aliquots Quench Quench Reaction Aliquots->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Data Analysis (Peak Area) HPLC->Data HalfLife Calculate Half-Life (t½) Data->HalfLife Receptor_Binding_Assay cluster_setup Assay Setup cluster_binding Binding and Measurement cluster_analysis Data Analysis Cells Receptor-Expressing Cells Incubate Incubate to Equilibrium Cells->Incubate RadioLigand Radiolabeled Ligand RadioLigand->Incubate Competitor Unlabeled Peptide (Varying Conc.) Competitor->Incubate Wash Wash Unbound Ligand Incubate->Wash Measure Measure Radioactivity Wash->Measure Plot Plot % Binding vs. [Competitor] Measure->Plot IC50 Calculate IC50 Plot->IC50 MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Bacteria Bacterial Inoculum (5x10⁵ CFU/mL) Inoculate Inoculate Wells Bacteria->Inoculate PeptideDilutions Serial Peptide Dilutions PeptideDilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for Growth Incubate->Observe DetermineMIC Determine MIC Observe->DetermineMIC

References

The "Silent" Stereoisomer: (4S)-1-Boc-4-fluoro-D-proline as a Negative Control in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and chemical biology, the use of appropriate controls is paramount to the generation of robust and reliable data. In the study of proline-dependent biological processes, such as collagen synthesis and hypoxia-inducible factor (HIF) signaling, proline analogs are invaluable tools. This guide provides a comparative analysis of (4S)-1-Boc-4-fluoro-D-proline, highlighting its utility as a negative control, in contrast to its biologically active L-enantiomer, (4R)-1-Boc-4-fluoro-L-proline.

The fundamental principle behind the use of this compound as a negative control lies in the stereospecificity of enzymes. Biological systems, particularly enzymes and receptors, are chiral and have evolved to recognize and interact with specific stereoisomers of molecules. L-amino acids are the canonical building blocks of proteins in mammals, and enzymes involved in their metabolism and incorporation are highly selective for the L-configuration. Consequently, D-amino acid derivatives, such as this compound, are often biologically inert as they do not fit into the active sites of these enzymes.

Comparison with the Active L-Enantiomer

The biological activity of fluorinated proline analogs is often attributed to their ability to mimic proline and interact with enzymes like prolyl-4-hydroxylase (P4H), a key enzyme in collagen biosynthesis and HIF regulation. The L-enantiomer, (4R)-1-Boc-4-fluoro-L-proline, can act as a substrate or inhibitor for these enzymes, thereby modulating their activity. In contrast, the D-enantiomer, this compound, is generally not recognized by these enzymes and thus does not elicit a biological response.

Applications in Biological Assays

The primary application of this compound is to serve as a negative control in experiments where its L-enantiomer or other proline analogs are being tested for biological activity. By including the D-isomer in an assay, researchers can:

  • Confirm Target Specificity: Demonstrate that the observed effects of the L-enantiomer are due to specific interactions with the target enzyme or pathway and not due to non-specific effects of the chemical scaffold.

  • Control for Off-Target Effects: Rule out confounding factors such as cytotoxicity or general metabolic disruption that are unrelated to the intended biological target.

  • Validate Assay Integrity: Ensure that the assay is capable of distinguishing between biologically active and inactive molecules.

Experimental Protocols

To effectively use this compound as a negative control, it should be included in the experimental workflow in parallel with the active compound. Below are generalized protocols for common assays where this comparison is relevant.

Prolyl-4-Hydroxylase (P4H) Inhibition Assay

Objective: To assess the inhibitory potential of a test compound on P4H activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human P4H and a peptide substrate (e.g., a collagen-like peptide or a HIF-1α-derived peptide) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds, (4R)-1-Boc-4-fluoro-L-proline (positive control/test compound) and this compound (negative control), are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the P4H enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the peptide substrate and co-factors (Fe²⁺, 2-oxoglutarate, and ascorbate).

  • Detection of Activity: Enzyme activity can be measured by various methods, such as:

    • Quantifying the formation of hydroxyproline (B1673980) in the peptide substrate via HPLC or mass spectrometry.

    • Measuring the consumption of the co-substrate 2-oxoglutarate using a colorimetric or fluorescent assay.

  • Data Analysis: The activity of P4H in the presence of each compound is compared to a vehicle control (e.g., DMSO alone). The results for this compound are expected to be similar to the vehicle control, while the L-enantiomer should show a dose-dependent inhibition of enzyme activity.

Collagen Synthesis Assay in Cell Culture

Objective: To evaluate the effect of a test compound on collagen production in a cell-based model.

Methodology:

  • Cell Culture: Human dermal fibroblasts or other collagen-producing cells are cultured to sub-confluence in appropriate growth medium.

  • Compound Treatment: The cells are treated with varying concentrations of the test compounds, including (4R)-1-Boc-4-fluoro-L-proline and this compound, for a specified period (e.g., 24-48 hours).

  • Collagen Quantification: The amount of newly synthesized collagen is quantified using methods such as:

    • Sircol Assay: A dye-binding assay that specifically measures soluble collagen in the cell culture medium.

    • Western Blotting: To detect intracellular procollagen (B1174764) or secreted collagen.

    • Hydroxyproline Assay: Measurement of the total hydroxyproline content in cell lysates or the extracellular matrix as an indicator of total collagen.

  • Data Analysis: The amount of collagen produced in the presence of each compound is normalized to the total protein content and compared to an untreated or vehicle-treated control. This compound should not significantly alter collagen synthesis compared to the control, whereas the active L-enantiomer may inhibit or otherwise modulate collagen production.

Data Presentation

The following table illustrates the expected comparative results when using this compound as a negative control alongside its active L-enantiomer in a hypothetical P4H inhibition assay.

CompoundConcentration (µM)P4H Activity (% of Control)
Vehicle (DMSO)-100 ± 5
(4R)-1-Boc-4-fluoro-L-proline185 ± 6
1042 ± 8
10015 ± 4
This compound198 ± 7
1095 ± 5
10092 ± 8

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Visualizing the Rationale: Stereoselectivity in Enzyme Action

The following diagrams illustrate the conceptual basis for the differential activity of the L- and D-enantiomers of fluoro-proline.

EnzymeStereoselectivity cluster_L Active L-Enantiomer cluster_D Inactive D-Enantiomer (Negative Control) L_Proline (4R)-1-Boc-4-fluoro-L-proline Enzyme_L Enzyme Active Site L_Proline->Enzyme_L Fits Binding_L Specific Binding Enzyme_L->Binding_L Effect_L Biological Effect (e.g., Inhibition) Binding_L->Effect_L D_Proline This compound Enzyme_D Enzyme Active Site D_Proline->Enzyme_D Does Not Fit NoBinding_D No Specific Binding Enzyme_D->NoBinding_D NoEffect_D No Biological Effect NoBinding_D->NoEffect_D

Figure 1. Stereoselective interaction of proline analogs with an enzyme active site.

The diagram above illustrates that the specific 3D conformation of the L-enantiomer allows it to bind effectively to the enzyme's active site, leading to a biological effect. In contrast, the D-enantiomer, being a mirror image, does not fit correctly and therefore does not bind specifically, resulting in no biological activity.

ExperimentalWorkflow cluster_compounds Treatment Groups start Start Assay prep Prepare Cells or Enzyme start->prep treat Treat with Compounds prep->treat incubate Incubate treat->incubate measure Measure Biological Endpoint incubate->measure analyze Analyze and Compare Data measure->analyze end Conclusion analyze->end L_analog (4R)-L-Proline Analog (Active Compound) D_analog (4S)-D-Proline Analog (Negative Control) vehicle Vehicle Control

Figure 2. General experimental workflow for using a D-amino acid analog as a negative control.

References

A Comparative Guide to Peptides Containing (4S)-1-Boc-4-fluoro-D-proline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides is a powerful strategy to modulate their structure, stability, and biological activity. Among these, fluorinated prolines have garnered significant attention due to the unique stereoelectronic properties of the fluorine atom. This guide provides a comparative characterization of peptides containing (4S)-1-Boc-4-fluoro-D-proline and its related analogs, supported by experimental data and detailed protocols.

Conformational Effects of 4-Fluoroprolines in Peptides

The introduction of a fluorine atom at the 4-position of the proline ring exerts a profound influence on the conformational equilibria of the peptide backbone. Specifically, it impacts the cis/trans isomerization of the Xaa-Pro amide bond and the puckering of the pyrrolidine (B122466) ring.

The stereochemistry of the fluorine substitution is a key determinant of these conformational preferences. The electron-withdrawing nature of the fluorine atom stabilizes a gauche conformation between the amide nitrogen and the vicinal fluorine atom.[1][2] This stereoelectronic effect leads to distinct puckering of the pyrrolidine ring:

  • (4S)-4-fluoroproline ((4S)-FPro) , the derivative of the user's topic of interest, preferentially adopts a Cγ-endo ring pucker . This conformation stabilizes the cis conformation of the preceding peptide bond.[3]

  • (4R)-4-fluoroproline ((4R)-FPro) , in contrast, favors a Cγ-exo ring pucker , which in turn stabilizes the trans conformation of the amide bond.[3][4]

These conformational biases are crucial in peptide and protein engineering, as the cis/trans isomerization of prolyl bonds is often a rate-limiting step in protein folding and can influence biological activity.[5][6] For instance, substituting proline with (4R)-fluoroproline has been used to stabilize the trans conformation in collagen peptides.[7]

The following table summarizes the comparative conformational preferences of peptides containing different proline analogs.

Proline AnalogPredominant Ring PuckerFavored Amide Bond Conformation
ProlineMixture of Cγ-endo and Cγ-exotrans (generally favored, but with a significant cis population)
(4S)-4-fluoroprolineCγ-endo[3]cis[3]
(4R)-4-fluoroprolineCγ-exo[3][4]trans[3][4]

It's important to note that the extent of this conformational bias can be influenced by the local peptide sequence. For example, the presence of an aromatic residue preceding the fluoroproline can further favor the cis isomer.[2]

Impact on Stability and Biological Activity

The incorporation of fluorinated prolines can also modulate the enzymatic stability and biological activity of peptides. Fluorination can enhance resistance to proteolytic degradation, a critical factor in the development of peptide-based therapeutics.[8][9] However, the effect is not always predictable and depends on the specific enzyme, the peptide sequence, and the position of the fluorinated residue.[9]

The altered conformation induced by 4-fluoroprolines can directly impact biological function. In a study on the antimicrobial peptide Api137, substitution of proline residues with (4S)- and (4R)-fluoro-L-proline led to varied effects on its antibacterial activity and its mechanism of action, which involves binding to the bacterial ribosome.[10] For instance, an analog with (4R)-Fpr at position 16 showed the strongest disruption of ribosome assembly.[10] This highlights how stereospecific conformational control can be used to fine-tune the biological properties of a peptide.

Experimental Protocols

The characterization of peptides containing fluorinated prolines relies on a suite of biophysical and biochemical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for elucidating the conformation of these peptides in solution.

Objective: To determine the cis/trans ratio of the Xaa-Pro bond and the ring pucker of the fluoroproline residue.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR: Acquire one-dimensional ¹H NMR spectra. The signals for the α-protons of proline are typically well-resolved for the cis and trans isomers, allowing for quantification of their relative populations by integration.

  • ¹⁹F NMR: Due to the presence of the fluorine atom, ¹⁹F NMR is a highly sensitive and powerful tool.[2][11] The chemical shift of the ¹⁹F signal is distinct for the cis and trans conformers, providing a clear and direct measure of their ratio.[1]

  • 2D NMR (NOESY/ROESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to identify through-space correlations between protons. Specific cross-peaks, such as those between the α-proton of the preceding residue and the δ-protons of proline, are characteristic of either the cis or trans conformation.

  • Coupling Constants: Analysis of ³J coupling constants, particularly between Hα and Hβ protons of the proline ring, can provide information about the ring pucker.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing this compound is typically achieved through standard solid-phase peptide synthesis protocols.

Objective: To synthesize a peptide with a site-specific incorporation of 4-fluoroproline.

Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent.

  • Incorporation of Fluoroproline: For the desired position, use Fmoc-(4S)-fluoro-L-proline or Fmoc-(4R)-fluoro-L-proline as the building block for coupling. The Boc-protected version mentioned in the topic is typically used in solution-phase synthesis or for specific N-terminal modifications.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling incorp_fpro Incorporate Fmoc-4-F-Pro deprotection->incorp_fpro at desired position coupling->deprotection for standard AAs repeat Repeat Cycles incorp_fpro->repeat repeat->deprotection cleavage Cleavage & Deprotection repeat->cleavage synthesis complete purification RP-HPLC Purification cleavage->purification ms Mass Spectrometry purification->ms nmr_sample Prepare NMR Sample purification->nmr_sample one_d_nmr 1D ¹H & ¹⁹F NMR nmr_sample->one_d_nmr two_d_nmr 2D NMR (NOESY/ROESY) nmr_sample->two_d_nmr data_analysis Data Analysis one_d_nmr->data_analysis two_d_nmr->data_analysis conclusion Determine cis/trans Ratio & Ring Pucker data_analysis->conclusion conformational_influence cluster_4S (4S)-Fluoro-D-proline cluster_4R (4R)-Fluoro-D-proline s4_fpro (4S)-FPro endo_pucker Cγ-endo Pucker s4_fpro->endo_pucker favors cis_bond cis Amide Bond endo_pucker->cis_bond stabilizes r4_fpro (4R)-FPro exo_pucker Cγ-exo Pucker r4_fpro->exo_pucker favors trans_bond trans Amide Bond exo_pucker->trans_bond stabilizes

References

Comparative Analysis of Enzyme Inhibition by Fluorinated Prolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into proline residues has emerged as a powerful tool in medicinal chemistry and chemical biology for modulating the activity of various enzymes. Fluorinated prolines, by virtue of fluorine's unique stereoelectronic properties, can enforce specific pyrrolidine (B122466) ring puckers and influence the cis-trans isomerization of the preceding peptidyl-prolyl bond.[1][2] These conformational constraints can lead to enhanced binding affinity and selectivity for target enzymes, making fluorinated prolines valuable motifs in the design of potent and specific inhibitors. This guide provides a comparative analysis of enzyme inhibition by different fluorinated prolines, focusing on key enzyme classes, quantitative inhibition data, and detailed experimental protocols to assist researchers in drug discovery and development.

Prolyl Oligopeptidase (POP)

Prolyl Oligopeptidase (POP), a serine protease, is a significant therapeutic target for cognitive and neurodegenerative disorders due to its role in the metabolism of proline-containing neuropeptides.[3][4] Inhibition of POP is a promising strategy for treating these conditions.[5]

Data Presentation: Inhibition of Prolyl Oligopeptidase

The inhibitory potency of proline analogs, including fluorinated versions, against POP has been evaluated in several studies. The data highlights the significant impact of fluorination on inhibitor activity.

Inhibitor TypeSpecific CompoundTarget EnzymeIC50 / KiReference
Proline AnalogZ-Pro-ProlinalPorcine Prolyl Endopeptidase (PREP)IC50: 0.4 nM[6]
Proline AnalogZ-Pro-ProlinalLeishmania infantum Prolyl Oligopeptidase (POP)IC50: 4.2 nM[6]
N-acyl-pro-pyrrolidineDifluorinated Analog (4-CF2)Prolyl Oligopeptidase (POP)~4-fold enhancement vs. non-fluorinated[7]
Sulfonylfluoride PeptidomimeticIrreversible InhibitorProlyl Oligopeptidase (POP)Low-nanomolar inactivation[3]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates greater potency.

Experimental Protocol: Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol describes a continuous fluorometric assay to determine the inhibitory activity of a compound against POP, adapted from established methods.[6]

Principle: The assay measures the cleavage of the fluorogenic substrate Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC) by POP. The release of the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is monitored over time. A decrease in the rate of AMC production in the presence of an inhibitor indicates enzyme inhibition.[6]

Materials:

  • Recombinant Prolyl Oligopeptidase (POP)

  • Fluorogenic Substrate: Z-Gly-Pro-AMC

  • Inhibitor: Test compound (e.g., fluorinated proline analog)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Z-Gly-Pro-AMC substrate in DMSO.

    • Dilute the recombinant POP enzyme to the desired working concentration in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of the serially diluted inhibitor solutions to the appropriate wells.

    • For the positive control (100% enzyme activity), add 50 µL of Assay Buffer.

    • For the blank (background fluorescence), add 75 µL of Assay Buffer.

    • Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in the fluorometric microplate reader.

    • Monitor the increase in fluorescence intensity over a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells from all other readings.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the positive control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Visualization: POP Inhibition Assay Workflow```dot

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition & Analysis P1 Prepare Serial Inhibitor Dilutions A1 Add Inhibitor/Buffer to 96-well Plate P1->A1 P2 Prepare Enzyme Solution A2 Add Enzyme P2->A2 P3 Prepare Substrate Solution A4 Add Substrate to Initiate P3->A4 A1->A2 A3 Pre-incubate (37°C, 15 min) A2->A3 A3->A4 R1 Measure Fluorescence (Kinetic Read) A4->R1 R2 Calculate Reaction Velocities R1->R2 R3 Determine IC50 Value R2->R3

Caption: The catalytic cycle of CP4H and points of inhibition by substrate and co-substrate analogs.

Cyclophilins (Peptidyl-Prolyl Isomerases)

Cyclophilins are a family of enzymes that catalyze the cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in protein folding and function. [8]Cyclophilin A (CypA) is a well-known target for the immunosuppressive drug Cyclosporin A (CsA) and is implicated in various diseases, including viral infections and inflammation, making non-immunosuppressive inhibitors highly sought after. [9][10]

Data Presentation: Inhibition of Cyclophilin A

A range of inhibitors, from the classic CsA to novel non-peptidic molecules, have been characterized for their activity against CypA.

Inhibitor TypeSpecific CompoundTarget EnzymeIC50 / KiReference
Cyclic PeptideCyclosporin A (CsA)Cyclophilin APotent, low nM range[9][10]
CsA AnalogSCY-635 (Non-immunosuppressive)Cyclophilin AInhibits at nM levels[10]
Quinoxaline DerivativeCompound 239836Cyclophilin AIC50 = 1.5 nM[10]
Sanglifehrin AnalogNV-556 (Fluorinated)CyclophilinPotent inhibitor[9]
Experimental Protocol: Cyclophilin Isomerase Activity Assay (Chymotrypsin-Coupled Assay)

Principle: This assay measures the PPIase activity of cyclophilin by monitoring the conformational state of a synthetic peptide substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The protease α-chymotrypsin can only cleave the trans isomer of the Pro-Phe bond. In solution, the peptide exists in a slow equilibrium between cis and trans forms. Cyclophilin accelerates the conversion of the abundant cis isomer to the trans form, which is then rapidly cleaved by chymotrypsin, releasing p-nitroanilide. The rate of this release is measured spectrophotometrically at 405 nm.

Materials:

  • Recombinant Cyclophilin A

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • α-Chymotrypsin

  • Assay Buffer: e.g., 35 mM HEPES, pH 7.8

  • Inhibitor: Test compound

  • 96-well clear microplate

  • Spectrophotometer microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide substrate in a solution of trifluoroethanol and LiCl in Assay Buffer.

    • Prepare a solution of α-chymotrypsin in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the test inhibitor at various concentrations.

    • Add the cyclophilin enzyme to all wells except the negative control (uncatalyzed reaction).

    • Add the α-chymotrypsin solution to all wells.

  • Reaction Initiation and Measurement:

    • Equilibrate the plate to the desired temperature (e.g., 10°C).

    • Initiate the reaction by adding the peptide substrate solution to all wells.

    • Immediately begin reading the absorbance at 405 nm every few seconds for 5-10 minutes.

  • Data Analysis:

    • The data will show a biphasic curve. The initial fast phase represents the cleavage of the pre-existing trans isomer, while the second, slower phase represents the rate of cis-trans isomerization.

    • Calculate the first-order rate constant (k) for the slow phase for both the catalyzed and uncatalyzed reactions.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

Visualization: Mechanism of Cyclophilin Inhibition

G cluster_reaction PPIase Catalyzed Isomerization cluster_inhibition Inhibition Mechanism Cis Substrate (cis-Pro) Trans Substrate (trans-Pro) Cis->Trans Slow (Uncatalyzed) CypA Cyclophilin A (Enzyme) Cis->CypA Binds Inhibitor Inhibitor (e.g., CsA, Fluorinated Analog) CypA->Trans Accelerates Isomerization Blocked_CypA Inactive CypA-Inhibitor Complex Inhibitor->CypA Binds to Active Site

Caption: Cyclophilin A accelerates prolyl isomerization, which is blocked by active site inhibitors.

Fluorinated prolines serve as invaluable probes and inhibitor scaffolds for a diverse range of enzymes. The stereospecific introduction of fluorine can profoundly influence inhibitor potency by pre-organizing the molecule into a bioactive conformation that fits optimally into an enzyme's active site. As demonstrated for prolyl oligopeptidase, collagen prolyl 4-hydroxylase, and cyclophilins, this strategy leads to potent and often selective inhibition. The experimental protocols and comparative data presented here offer a foundational resource for researchers aiming to leverage the unique properties of fluorinated prolines in the rational design of novel therapeutics.

References

Enhancing Peptide Metabolic Stability with (4S)-1-Boc-4-fluoro-D-proline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the metabolic stability of peptide-based therapeutics is a critical step in translating promising candidates into viable drugs. The incorporation of non-natural amino acids is a key strategy to mitigate proteolytic degradation. This guide provides a comparative assessment of (4S)-1-Boc-4-fluoro-D-proline, a fluorinated D-proline analog, and its potential to improve the metabolic half-life of peptides compared to other proline-based modifications.

The inherent susceptibility of peptides to degradation by proteases in biological systems presents a significant hurdle in their development as therapeutics.[1] Modifications such as replacing L-amino acids with their D-enantiomers are known to enhance proteolytic resistance, as proteases are stereospecific for L-amino acids.[1][2] Furthermore, the unique cyclic structure of proline residues already confers a degree of resistance to certain peptidases.[3] The strategic incorporation of this compound leverages the combined benefits of a D-amino acid configuration and the stereoelectronic effects of fluorination to offer a potentially synergistic approach to improving peptide stability.

The Role of Fluorination and D-Configuration in Peptide Stability

The introduction of a fluorine atom at the 4-position of the proline ring has profound effects on the local peptide conformation. The high electronegativity of fluorine induces a stereoelectronic gauche effect, which biases the pyrrolidine (B122466) ring pucker.[4][5] This conformational pre-organization can stabilize specific secondary structures, such as the polyproline II helix, which is crucial for many biological interactions.[6][7] By locking the peptide into a more rigid conformation, fluorination can reduce its recognition and cleavage by proteolytic enzymes.[7]

The use of a D-amino acid, such as D-proline, provides an orthogonal mechanism of stabilization. Most endogenous proteases are chiral and specifically recognize and cleave peptide bonds involving L-amino acids.[1] The presence of a D-amino acid disrupts this recognition, thereby sterically hindering enzymatic degradation and prolonging the peptide's half-life in biological matrices.[2]

Comparative Performance and Supporting Data

A highly relevant study demonstrated that replacing a D-proline residue with a 4,4-difluoro-D-proline in a cyclic hexapeptide led to a significant improvement in its metabolic stability and resulted in an oral bioavailability of over 90% in rats. This highlights the potent stabilizing effect of fluorinating the D-proline ring. Although this study used a difluorinated analog, the underlying principle of enhancing stability through fluorination is clearly demonstrated.

Another study on the antimicrobial peptide drosocin (B118338) showed that substitution of proline with trans-4-hydroxy-L-proline partially improved its serum stability.[8] While not a direct comparison with a fluorinated D-proline, it underscores the impact of substitutions at the 4-position of the proline ring on proteolytic resistance.

The following table summarizes the expected and reported effects of different proline analogs on peptide stability, based on established principles and available data.

Proline AnalogKey Stabilizing FeaturesExpected Impact on Metabolic StabilitySupporting Evidence
L-Proline Rigid ring structureBaseline resistance to some peptidasesInherently more resistant to degradation than linear amino acids.[3]
D-Proline D-amino acid configurationSignificant increase due to steric hindrance of proteases.[1]General principle of D-amino acid substitution enhancing stability.[2]
(4S)-4-fluoro-L-proline Fluorination-induced conformational rigidityModerate to significant increaseFluorination enhances conformational stability.[4][9]
(4S)-4-fluoro-D-proline D-amino acid configuration and fluorination-induced conformational rigidityPotentially synergistic and significant increaseCombines the benefits of D-amino acid substitution and fluorination.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of peptides incorporating this compound, standardized in vitro assays are essential. The two most common methods are the plasma/serum stability assay and the liver microsomal stability assay.

Plasma/Serum Stability Assay

This assay evaluates the stability of a peptide in the presence of proteases found in blood plasma or serum.

Materials:

  • Test peptide and control peptides (e.g., with L-proline and D-proline)

  • Human or animal plasma/serum (e.g., from commercial sources)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., DMSO or water).

  • Dilute the peptide stocks to the final desired concentration in pre-warmed plasma/serum or a plasma/PBS mixture.

  • Incubate the samples at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic activity by adding the aliquot to a tube containing a cold quenching solution.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.

  • Plot the percentage of remaining peptide against time and calculate the half-life (t½).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Dilution Incubate at 37°C Peptide_Stock->Dilution Dilute Plasma Pre-warmed Plasma/Serum Plasma->Dilution Time_Points Collect Aliquots at Time Points Dilution->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Calculate Half-life (t½) LCMS->Data

Workflow for Plasma/Serum Stability Assay.
Liver Microsomal Stability Assay

This assay assesses the susceptibility of a peptide to metabolism by cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes present in liver microsomes. This is particularly relevant for peptides that may undergo phase I metabolism.

Materials:

  • Test peptide and control peptides

  • Liver microsomes (human or animal)

  • Phosphate (B84403) buffer, pH 7.4

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test and control peptides.

  • In a reaction tube, combine the liver microsomes, phosphate buffer, and the test peptide. Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Stop the reaction by adding the aliquot to a cold quenching solution.

  • Centrifuge the samples to pellet the microsomes and precipitated proteins.

  • Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent peptide.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Peptide Solution Pre_incubation Pre-incubate at 37°C Peptide->Pre_incubation Microsomes Liver Microsomes in Buffer Microsomes->Pre_incubation Combine NADPH Add NADPH to Initiate Pre_incubation->NADPH Incubate Incubate and Sample at Time Points NADPH->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Workflow for Liver Microsomal Stability Assay.

Conclusion

The incorporation of this compound into peptide sequences presents a promising strategy for enhancing metabolic stability. This approach combines the well-established benefits of D-amino acid substitution with the conformational constraints imposed by fluorination, which together are expected to significantly reduce proteolytic degradation. While direct comparative data is limited, the underlying chemical principles and related studies strongly support its potential. To fully assess its advantages, it is recommended that researchers conduct head-to-head stability studies using the standardized protocols outlined in this guide. Such empirical data will be invaluable in making informed decisions during the lead optimization phase of peptide drug development.

References

A Comparative Guide to Cross-Validation of Experimental Results with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides and proteins has emerged as a powerful tool in chemical biology and drug discovery. The unique physicochemical properties of fluorine can significantly enhance protein stability, modulate bioactivity, and provide a sensitive probe for structural and functional studies. This guide offers an objective comparison of the effects of various fluorinated amino acids on protein stability, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the cross-validation of these findings in your own research.

Enhanced Protein Stability Through Fluorination: A Quantitative Comparison

The introduction of fluorinated amino acids, particularly in the hydrophobic core of a protein, has been shown to increase its thermodynamic stability.[1] This "fluorous effect" is largely attributed to the increased hydrophobicity of fluorinated side chains compared to their hydrocarbon counterparts.[2] The enhanced stability can be quantified by measuring the change in the Gibbs free energy of unfolding (ΔG) and the melting temperature (Tm) of the protein. Below are comparative data from studies on the B1 domain of protein G (GB1), a model system for investigating protein stability.

Amino Acid SubstitutionChange in Free Energy of Unfolding (ΔΔG) (kcal/mol)Change in Melting Temperature (ΔTm) (°C)Reference Protein
Leucine (Leu) -> Hexafluoroleucine (Hfl)-0.43 ± 0.14Not ReportedGB1
Phenylalanine (Phe) -> Pentafluorophenylalanine (Pff)-0.45 ± 0.20Not ReportedGB1
Leucine (Leu) -> Tetrafluoroleucine (Qfl)Increased Stability (Qualitative)Not ReportedGB1
Aminobutyric acid (Abu) -> Trifluorobutyric acid (Atb)Increased Stability (Qualitative)Not ReportedGB1

Table 1: Impact of Fluorinated Amino Acid Substitution on the Stability of the B1 Domain of Protein G (GB1). [3][4]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. To that end, this section provides detailed protocols for the incorporation of fluorinated amino acids into proteins and their subsequent analysis.

Protocol 1: Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids

This method allows for the uniform labeling of a specific type of aromatic amino acid throughout a protein.[5]

Materials:

  • E. coli BL21 cells harboring the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9)

  • Glyphosate (B1671968)

  • Fluorinated aromatic amino acid (e.g., 3-fluoro-L-tyrosine)

  • The other two natural aromatic amino acids (e.g., L-phenylalanine and L-tryptophan)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Grow E. coli BL21 cells containing the expression plasmid in minimal media at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6.

  • Reduce the shaker temperature to 18°C and continue to shake for 1 hour.

  • Add glyphosate to a final concentration of 1 g/L. Glyphosate inhibits the shikimate pathway, blocking the endogenous synthesis of aromatic amino acids.[5]

  • Supplement the media with the desired fluorinated amino acid (e.g., 50 mg/L 3-fluoro-L-tyrosine) and the other two natural aromatic amino acids (e.g., 50 mg/L L-phenylalanine and 50 mg/L L-tryptophan).

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture at 18°C with shaking for 18-20 hours.

  • Harvest the cells by centrifugation. The protein can now be purified using standard methods.

Protocol 2: Site-Specific Incorporation via Amber Codon Suppression

This technique enables the insertion of a fluorinated amino acid at a specific, predetermined site within the protein sequence.[6]

Materials:

  • Expression vector for the protein of interest with an amber stop codon (TAG) at the desired mutation site.

  • pDule-tfmF plasmid (or similar) containing the orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) pair for incorporating the fluorinated amino acid (e.g., L-4-trifluoromethylphenylalanine).[6]

  • E. coli expression strain (e.g., DH10B).

  • Autoinduction media.

  • The desired fluorinated amino acid.

Procedure:

  • Co-transform the E. coli expression strain with the expression vector containing the amber mutant of your gene of interest and the pDule plasmid.

  • Select a colony and grow an overnight culture.

  • Inoculate autoinduction media containing the fluorinated amino acid.

  • Grow the culture for 24-30 hours.

  • Harvest the cells and purify the protein containing the site-specifically incorporated fluorinated amino acid.

Protocol 3: Analysis of Protein Stability by Thermal Denaturation

This protocol uses circular dichroism (CD) spectroscopy to monitor the thermal unfolding of the protein, allowing for the determination of its melting temperature (Tm).[4]

Materials:

  • Purified protein (with and without fluorinated amino acids).

  • Appropriate buffer for the protein.

  • Circular dichroism (CD) spectrophotometer with a temperature controller.

Procedure:

  • Prepare protein samples in the desired buffer at a suitable concentration for CD analysis.

  • Acquire a far-UV CD spectrum (e.g., 200-260 nm) at a starting temperature where the protein is folded (e.g., 25°C). The signal at 222 nm is typically monitored as it is characteristic of alpha-helical secondary structure.

  • Increase the temperature in a stepwise manner (e.g., 2°C increments) and record the CD signal at 222 nm at each temperature.

  • Continue until the protein is fully unfolded, as indicated by a stable CD signal at higher temperatures.

  • Plot the CD signal at 222 nm as a function of temperature. The data will form a sigmoidal curve.

  • The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition. This can be determined by fitting the data to a two-state transition model.[7][8]

Visualizing the Workflow and Methodology

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_incorporation Fluorinated Amino Acid Incorporation cluster_analysis Protein Analysis biosynthetic Biosynthetic Incorporation purification Protein Purification biosynthetic->purification site_specific Site-Specific Incorporation site_specific->purification stability Stability Analysis (CD) purification->stability structure Structural Analysis (19F NMR) purification->structure

General workflow for fluorinated protein expression and analysis.

amber_suppression cluster_cellular_machinery Cellular Machinery cluster_orthogonal_system Orthogonal System ribosome Ribosome protein Protein with Fluorinated Amino Acid ribosome->protein translates mrna mRNA with TAG codon mrna->ribosome synthetase Orthogonal aaRS trna Orthogonal tRNA(CUA) synthetase->trna trna->ribosome delivers FAA faa Fluorinated Amino Acid faa->synthetase charges

Mechanism of site-specific incorporation via amber codon suppression.

References

Safety Operating Guide

Proper Disposal of (4S)-1-Boc-4-fluoro-D-proline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (4S)-1-Boc-4-fluoro-D-proline, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Hazard Information

This compound is a fluorinated amino acid derivative. According to its Safety Data Sheet (SDS), it presents several hazards that must be managed during handling and disposal.

Hazard Summary:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

All handling of the solid compound and preparation of its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Segregation and Collection of Waste

Proper segregation of chemical waste is crucial for safe and compliant disposal. Due to its chemical structure, this compound falls into the category of halogenated organic waste .

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[4][5] The disposal costs for halogenated waste are often significantly higher, and mixing waste streams can complicate the disposal process.[5][6]

  • Acids and Bases: Do not combine with strong acids or bases in the same container.[4]

  • Other Waste Streams: Keep this waste stream separate from heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[6]

Container and Labeling:

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting halogenated organic waste. This is often a clearly marked plastic carboy or bottle.[4][6]

  • Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste".[6][7]

  • List of Contents: All constituents of the waste must be listed on the label, including the full chemical name "this compound" and any solvents used.[4][6][7] Abbreviations or chemical formulas should not be used.[7]

  • Secure Closure: The container must be kept tightly closed when not in use to prevent the release of vapors.[6][7]

III. Step-by-Step Disposal Procedure

The following protocol outlines the process for disposing of this compound waste.

Experimental Protocol: Chemical Waste Disposal

  • PPE and Location: Don appropriate PPE and work within a chemical fume hood.

  • Waste Collection:

    • For solid waste (e.g., residual powder), carefully sweep it into a designated, labeled halogenated waste container.[2] Avoid generating dust.[2][8]

    • For solutions containing this compound, pour the waste into the designated halogenated organic waste container.

  • Container Management:

    • Do not overfill the waste container; it should be filled to no more than 75-80% of its capacity.

    • Ensure the exterior of the container is clean and free of contamination.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[6]

    • The storage area should be cool, dry, and well-ventilated.[6][7]

  • Final Disposal:

    • Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]

    • Follow all institutional procedures for waste pickup requests.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills:

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic waste.[6]

    • Clean the spill area with an appropriate solvent.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's emergency response team or EHS department.[6]

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_management Container Management & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Identify Waste as Halogenated Organic B->C D Use Designated & Labeled Halogenated Waste Container C->D E Transfer Waste to Container (Solid or Liquid) D->E F Securely Close Container E->F G Store in Satellite Accumulation Area F->G H Request Pickup from EHS or Contractor G->H I Dispose via Approved Waste Disposal Plant H->I

Caption: Disposal workflow for this compound.

VI. Quantitative Data Summary

ParameterValue/RangeReference
pH of Waste Stream6-9 (if aqueous)[9]
Halogen Content> 2%[9]
Maximum Lab AccumulationUp to 25 gallons (institutional policy may vary)[6]

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the chemical .

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.